molecular formula C10H10ClFO B1489482 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one CAS No. 1341892-32-7

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Cat. No.: B1489482
CAS No.: 1341892-32-7
M. Wt: 200.64 g/mol
InChI Key: PTGALVMKMGCNQQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one (CAS 1341892-32-7) is a high-value fluorinated aromatic ketone that serves as a critical synthetic building block in advanced chemical and pharmaceutical research. With a molecular formula of C 10 H 10 ClFO and a molecular weight of 200.64 g/mol, this compound is characterized by its isobutyrophenone core functionalized with chloro and fluoro substituents, making it a versatile intermediate for constructing more complex molecules . This compound is offered with a typical purity of 97% and is specifically designed for use in research and development . Its primary research value lies in its role as a key precursor in medicinal chemistry and drug discovery. The structure of this compound is recognized in pharmaceutical research, as it forms the core scaffold of encaleret, an investigational small molecule that acts as a modulator of the extracellular calcium-sensing receptor . This highlights its direct application in the development of therapeutics for endocrine disorders. Furthermore, its status as a "Fluorinated Building Block" underscores its importance in creating libraries of novel compounds for screening against various biological targets . Researchers will find this intermediate particularly useful for synthesizing and exploring new chemical entities, especially within the realm of small molecule therapeutics. The product is offered for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use. Please refer to the safety data sheet for proper handling information .

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGALVMKMGCNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone of significant interest in synthetic chemistry. Due to its unique structural features—a sterically hindered isopropyl ketone and a di-substituted phenyl ring with competing electronic effects—this compound serves as a valuable intermediate for creating more complex molecules. Its fluorinated nature suggests potential applications in the development of metabolically stable pharmaceuticals and advanced agrochemicals.[1][2] This guide details the compound's physicochemical properties, provides a mechanistic rationale and a detailed protocol for its synthesis via Friedel-Crafts acylation, predicts its spectroscopic characteristics, discusses its reactivity, and outlines critical safety and handling procedures.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

This compound is a precise chemical name that describes its structure. However, in research and commercial contexts, it is primarily identified by its CAS number. A compilation of its key identifiers is presented below for unambiguous reference.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 1341892-32-7[3]
Molecular Formula C₁₀H₁₀ClFO[3]
Molecular Weight 200.64 g/mol [3]
InChIKey PTGALVMKMGCNQQ-UHFFFAOYSA-N[3]
Canonical SMILES CC(C)C(=O)C1=C(C=C(C=C1)Cl)F[3]
Synonyms 1-(4-Chloro-2-fluoro-phenyl)-2-methyl-propan-1-one, MFCD17290246[3]
Core Physicochemical Data

While experimentally determined physical constants for this specific molecule are not widely published, its properties can be predicted based on its structure and comparison with similar compounds. It is expected to be a liquid or a low-melting solid at room temperature and is likely soluble in common organic solvents like ethanol, acetone, and dichloromethane, with limited solubility in water.[4][5]

PropertyPredicted/Observed ValueNotes
Appearance Colorless to light yellow liquid or solidBased on analogous compounds.[4]
Boiling Point >200 °C (Predicted)A high boiling point is expected due to its molecular weight and polarity.
Melting Point Not specifiedLikely a low-melting solid or liquid at ambient temperature.
Solubility Soluble in organic solvents; sparingly soluble in waterThe polar ketone group offers some polarity, but the aromatic ring and alkyl chain dominate.
Storage Store sealed in a dry, room-temperature environmentTo prevent hydration and degradation.
Structural Analysis

The chemical behavior of this compound is governed by its distinct functional groups:

  • Aryl Ketone: The carbonyl group (C=O) is a key reactive site, susceptible to nucleophilic attack and reduction. Its conjugation with the aromatic ring influences both its reactivity and spectroscopic properties.

  • 4-Chloro and 2-Fluoro Phenyl Group: The two halogen substituents on the aromatic ring are electron-withdrawing via induction but electron-donating via resonance. Both are ortho-, para-directing groups in electrophilic aromatic substitution. Their presence is crucial for modulating the electronic properties of the ring and is a common strategy in drug design to block metabolic oxidation and improve bioavailability.[2]

  • Isopropyl Group: The bulky isopropyl group adjacent to the carbonyl provides significant steric hindrance, which can influence the approach of nucleophiles to the carbonyl carbon.

Synthesis and Mechanistic Insights

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this class of aryl ketones is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring using a strong Lewis acid catalyst. For the target molecule, this involves the reaction of 1-chloro-3-fluorobenzene with isobutyryl chloride in the presence of a catalyst such as anhydrous aluminum chloride (AlCl₃).

Mechanistic Rationale

The reaction proceeds through a well-established mechanism initiated by the Lewis acid.[7]

  • Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of isobutyryl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion ((CH₃)₂CH-C⁺=O).

  • Electrophilic Attack: The π-electron system of the 1-chloro-3-fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.

  • Rearomatization: A weak base (often the AlCl₄⁻ complex) abstracts a proton from the carbon atom where the acyl group was added. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Regioselectivity Analysis

The substitution pattern on the aromatic ring is a critical consideration. Both the fluorine at C2 and the chlorine at C4 are ortho-, para-directing groups.

  • The fluorine atom directs incoming electrophiles to its ortho (C1 and C3) and para (C5) positions.

  • The chlorine atom directs to its ortho (C3 and C5) and para (C1) positions.

The positions are numbered with the ketone attachment point as C1. The most favorable position for acylation is C1, which is ortho to the fluorine and para to the chlorine. This position is electronically activated by both halogens through resonance, making it the most nucleophilic site and leading to the desired isomer as the major product. Steric hindrance from the existing substituents makes attack at C3 and C5 less likely.

Detailed Experimental Protocol: Synthesis of this compound

Causality Note: This protocol is adapted from established Friedel-Crafts acylation procedures.[6] Anhydrous conditions are critical because the Lewis acid catalyst (AlCl₃) and the acyl chloride are highly sensitive to moisture. A non-polar aprotic solvent like dichloromethane (DCM) is chosen because it effectively solvates the reactants without coordinating to and deactivating the catalyst.[8] The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between AlCl₃ and the acyl chloride, which helps prevent side reactions.

Materials and Reagents:

  • 1-Chloro-3-fluorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and an ice bath.

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

  • Reactant Addition: Add 1-chloro-3-fluorobenzene (1.0 equivalent) to the cooled suspension.

  • Acyl Chloride Addition: Add isobutyryl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Workflow Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction & Workup R1 1-Chloro-3-fluorobenzene P2 Electrophilic Aromatic Substitution R1->P2 R2 Isobutyryl Chloride P1 Formation of Acylium Ion Electrophile R2->P1 C1 Anhydrous AlCl₃ (Catalyst) C1->P1 C2 Anhydrous DCM (Solvent) C2->P1 C3 0°C to Room Temp C3->P2 P1->P2 P3 Aqueous Quench & Extraction P2->P3 P4 Purification P3->P4 Product 1-(4-Chloro-2-fluorophenyl) -2-methylpropan-1-one P4->Product

Caption: Friedel-Crafts acylation synthesis workflow.

Spectroscopic Characterization

TechniqueFeatureExpected Chemical Shift / WavenumberRationale and Predicted Splitting Pattern
¹H NMR -CH(CH₃)₂~3.0 - 3.5 ppmSeptet . The methine proton is deshielded by the adjacent carbonyl group and is split by the six equivalent methyl protons.
-CH(CH ₃)₂~1.1 - 1.3 ppmDoublet . The six equivalent protons of the two methyl groups are split by the single methine proton.
Aromatic Hs~7.2 - 7.8 ppmMultiplets . Three protons on the aromatic ring will exhibit complex splitting patterns due to H-H and H-F coupling.
¹³C NMR C =O~195 - 205 ppmThe characteristic chemical shift for a ketone carbonyl carbon.
Aromatic Cs~115 - 165 ppmSix distinct signals are expected. Carbons bonded to halogens (C-F, C-Cl) and the carbonyl group will be significantly shifted. C-F coupling will be observed.
-C H(CH₃)₂~35 - 45 ppmAliphatic carbon adjacent to the carbonyl.
-CH(C H₃)₂~18 - 22 ppmAliphatic methyl carbons.
Mass Spec. Molecular Ion (M⁺)m/z 200/202The presence of one chlorine atom will result in a characteristic M⁺/M+2 isotopic pattern with an approximate 3:1 intensity ratio.
Key Fragmentsm/z 157/159, 43Loss of the isopropyl radical (•CH(CH₃)₂) to give the [C₇H₃ClFO]⁺ acylium ion. The peak at m/z 43 corresponds to the isopropyl cation [(CH₃)₂CH]⁺.
IR Spec. C=O Stretch~1680 - 1700 cm⁻¹Strong, sharp peak . Conjugation with the aromatic ring lowers the frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[9][10][11]
C-F Stretch~1200 - 1250 cm⁻¹Strong absorption characteristic of aryl fluorides.
C-Cl Stretch~700 - 800 cm⁻¹Moderate to strong absorption.

Chemical Reactivity and Potential Applications

Reactivity Profile

This compound is a versatile synthetic intermediate.

  • Ketone Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This creates a new chiral center, opening pathways to enantioselective synthesis.

  • Alpha-Halogenation: The methine proton alpha to the carbonyl can be substituted under appropriate conditions (e.g., with NBS or Br₂), providing a handle for further functionalization.

  • Condensation Reactions: The ketone can participate in various condensation reactions, such as the Wittig or aldol reactions, to form larger, more complex structures.

Role as a Synthetic Building Block

This molecule is a key building block for introducing the 4-chloro-2-fluorophenyl moiety into a target structure. This specific substitution pattern is valuable in medicinal chemistry for several reasons:

  • Metabolic Stability: The fluorine atom can block sites of metabolic oxidation by cytochrome P450 enzymes, increasing the half-life of a drug candidate.[2]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, potentially enhancing binding affinity and potency.

  • Modulation of Physicochemical Properties: Halogen atoms influence a molecule's lipophilicity (LogP) and acidity/basicity (pKa), which are critical parameters for absorption, distribution, metabolism, and excretion (ADME) profiles.

A related, non-fluorinated analog, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is a key intermediate in the synthesis of the fungicide cyproconazole, highlighting the importance of this structural class in agrochemistry.[12]

Logical Application Pathway

Application_Pathway cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates Start 1-(4-Chloro-2-fluorophenyl) -2-methylpropan-1-one R Reduction (e.g., NaBH₄) Start->R A Alpha-Functionalization (e.g., Halogenation) Start->A C Condensation (e.g., Wittig Reaction) Start->C I1 Chiral Secondary Alcohol R->I1 I2 Alpha-Substituted Ketone A->I2 I3 Alkene Product C->I3 End Potential APIs, Agrochemicals, & Advanced Materials I1->End I2->End I3->End

Caption: Potential synthetic pathways from the title compound.

Safety, Handling, and Storage

GHS Hazard Identification

This compound is classified as hazardous. All handling should be performed by trained personnel using appropriate personal protective equipment (PPE).

GHS ClassificationPictogramSignal WordHazard StatementSource
Acute Toxicity, Oral

Warning H302: Harmful if swallowed[3]
Skin Corrosion/Irritation

Warning H315: Causes skin irritation[3]
Serious Eye Damage/Irritation

Warning H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity

Warning H335: May cause respiratory irritation[3]
Precautionary Measures and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid Procedures
  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Storage and Disposal
  • Storage: Keep the container tightly closed. Store in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not discharge into drains or the environment.

References

  • ChemBK. (2024). 1-Chloro-2-methyl-2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-methyl-1-propanol. Retrieved from [Link]

  • Gentilucci, L., et al. (n.d.). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1-chloro-2-methylpropane 1H proton nmr spectrum. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. YouTube. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Patsnap. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from [Link]

  • NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Structure and Synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular architecture, a plausible and detailed synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and expert-driven narrative.

Introduction: The Significance of Halogenated Aromatic Ketones

Halogenated organic compounds, particularly those incorporating fluorine and chlorine, are of profound importance in the pharmaceutical industry.[1] The introduction of these halogens into a molecular scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound is a propiophenone derivative that embodies this principle. Its structure, featuring a dichlorinated and fluorinated phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3] The strategic placement of the chloro and fluoro substituents can influence the molecule's electronic properties and its interactions within a biological system, making a thorough understanding of its structure and synthesis paramount for its effective utilization in drug discovery pipelines.[4]

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central carbonyl group linking an isopropyl moiety to a 4-chloro-2-fluorophenyl ring.

Key Structural Features:

  • Aromatic Ring: A benzene ring substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position.

  • Carbonyl Group: A ketone functional group (C=O) that is conjugated with the aromatic ring. This conjugation influences the electronic properties and reactivity of the molecule.

  • Isopropyl Group: A branched alkyl group (-CH(CH₃)₂) attached to the carbonyl carbon.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClFOPubChem
Molecular Weight 200.64 g/mol PubChem
CAS Number 1341892-32-7PubChem
IUPAC Name This compoundPubChem
Appearance Expected to be a liquid or low-melting solidGeneral Knowledge

Synthesis via Friedel-Crafts Acylation: A Detailed Protocol and Mechanistic Rationale

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with isobutyryl chloride.[5][6] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism and Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of isobutyryl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich π-system of the 1-chloro-3-fluorobenzene ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product.

The directing effects of the existing substituents on the aromatic ring are crucial in determining the regiochemical outcome of the reaction. Both chlorine and fluorine are ortho, para-directing groups due to their ability to donate electron density to the ring through resonance (+M effect), which stabilizes the arenium ion intermediate.[7] However, they are also deactivating groups due to their strong electron-withdrawing inductive effects (-I effect).[8]

In the case of 1-chloro-3-fluorobenzene, the incoming acyl group will be directed to the positions ortho and para to the activating substituents. The fluorine atom is a more effective resonance donor than chlorine due to better orbital overlap between the 2p orbitals of fluorine and carbon.[7] This makes the positions ortho and para to the fluorine more activated. Steric hindrance from the bulky isobutyryl group will disfavor substitution at the position between the two halogens. Therefore, the major product is expected to be this compound, where acylation occurs para to the chlorine and ortho to the fluorine.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Isobutyryl_Chloride Isobutyryl Chloride Acylium_Ion_Complex Acylium Ion-AlCl4- Complex Isobutyryl_Chloride->Acylium_Ion_Complex + AlCl3 AlCl3 AlCl3 1_chloro_3_fluorobenzene 1-chloro-3-fluorobenzene Arenium_Ion Arenium Ion Intermediate 1_chloro_3_fluorobenzene->Arenium_Ion + Acylium Ion Product_Complex Product-AlCl3 Complex Arenium_Ion->Product_Complex - H+ Final_Product 1-(4-Chloro-2-fluorophenyl)- 2-methylpropan-1-one Product_Complex->Final_Product + H2O

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions and product purity.

Materials and Reagents:

  • 1-Chloro-3-fluorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. To this, add isobutyryl chloride (1.0 eq.) dropwise via the dropping funnel over 15-20 minutes. The formation of the acylium ion is an exothermic process, and maintaining a low temperature is crucial to prevent side reactions.

  • Addition of Aromatic Substrate: After the addition of isobutyryl chloride is complete, add 1-chloro-3-fluorobenzene (1.0 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.6m1HAr-HAromatic proton ortho to the carbonyl group, deshielded.
~7.1-7.3m2HAr-HRemaining aromatic protons.
~3.5-3.8septet1H-CH(CH₃)₂Methine proton adjacent to the carbonyl group, split by six methyl protons.
~1.1-1.3d6H-CH(CH₃)₂Equivalent methyl protons, split by the methine proton.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
>200C=OCarbonyl carbon, highly deshielded.
~160 (d, J_CF)C-FAromatic carbon directly bonded to fluorine, showing a large C-F coupling constant.
~135C-ClAromatic carbon directly bonded to chlorine.
~130-140C-C=OAromatic carbon attached to the carbonyl group.
~115-130Ar-CRemaining aromatic carbons.
~35-40-CH(CH₃)₂Methine carbon of the isopropyl group.
~18-22-CH(CH₃)₂Methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2970-2870MediumAliphatic C-H stretch
~1680-1660StrongC=O stretch (conjugated ketone)
~1600, ~1475Medium-StrongAromatic C=C stretch
~1250-1150StrongC-F stretch
~850-800StrongC-Cl stretch
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): A prominent peak at m/z = 200, with a characteristic M+2 peak at m/z = 202 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.

  • Major Fragments:

    • m/z = 157: Loss of the isopropyl group (-C₃H₇).

    • m/z = 129: Loss of the isobutyryl group (-COC₃H₇).

    • m/z = 43: The isopropyl cation (C₃H₇⁺).

Applications in Drug Discovery and Development

Substituted propiophenones are valuable building blocks in medicinal chemistry.[9] The presence of both chloro and fluoro substituents in this compound offers several advantages for drug design:

  • Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block metabolically labile positions, increasing the in vivo half-life of a drug candidate.[1]

  • Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2]

  • Target Binding: The electronegative nature of fluorine and chlorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

This particular ketone could serve as a precursor for the synthesis of a variety of biologically active molecules, including enzyme inhibitors, receptor antagonists, and other therapeutic agents. The isopropyl ketone moiety can be further modified, for example, through reduction to a secondary alcohol, which introduces a chiral center and a new point for diversification.

Conclusion

This compound represents a strategically important molecular scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive analysis of its molecular structure, a detailed and scientifically grounded protocol for its synthesis via Friedel-Crafts acylation, and a predictive overview of its spectroscopic characteristics. By understanding the causality behind the synthetic choices and the interpretation of its analytical data, researchers and drug development professionals can effectively utilize this versatile intermediate in their quest for new and improved medicines.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • ResearchGate. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • PubMed. Synthesis and biological activity of chloromethyl ketones of leucine enkephalin. [Link]

  • PubMed. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. [Link]

  • Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • The Torch. Fluorine: An emerging compound in medicinal chemistry. [Link]

  • College of Saint Benedict and Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Royal Society of Chemistry. Trifluoromethyl ketones: properties, preparation, and application. [Link]

  • MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Master Organic Chemistry. Interpreting Infrared (IR) Spectroscopy: A Quick Primer. [Link]

  • LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]

  • Doc Brown's Chemistry. 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • PubMed. The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

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An In-depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structural features, including a substituted phenyl ring and a ketone functional group, make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on practical insights for laboratory professionals.

Chemical Identity and Nomenclature

Proper identification of a chemical compound is crucial for scientific accuracy and safety. This compound is known by several synonyms, which are often encountered in chemical catalogs and scientific literature.

Systematic Name: this compound[1]

Common Synonyms:

  • 1-(4-Chloro-2-fluoro-phenyl)-2-methyl-propan-1-one[1]

  • 1-(4-Chloro-2-fluorophenyl)-2-methyl-1-propanone[1]

  • 4-Chloro-2-fluoro-isobutyrophenone

CAS Number: 1341892-32-7[1]

Trade Names: To date, there are no established trade names for this compound, as it is primarily used as a research and laboratory chemical.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClFO[1]
Molecular Weight200.64 g/mol [1]
AppearanceLikely a solid or oilInferred from similar compounds
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred from structure

Synthesis Protocol: Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the isobutyryl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-chloro-3-fluorobenzene. The directing effects of the chloro and fluoro substituents guide the acylation primarily to the position para to the chlorine atom and ortho to the fluorine atom.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Isobutyryl_chloride Isobutyryl Chloride Acylium_ion Acylium Ion (Electrophile) Isobutyryl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ 1_chloro_3_fluorobenzene 1-Chloro-3-fluorobenzene Acylium_ion->1_chloro_3_fluorobenzene Sigma_complex Sigma Complex (Intermediate) 1_chloro_3_fluorobenzene->Sigma_complex + Acylium Ion Product 1-(4-Chloro-2-fluorophenyl)- 2-methylpropan-1-one Sigma_complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Step-by-Step Experimental Workflow

This protocol is adapted from the synthesis of the analogous compound, 1-(4-chlorophenyl)-2-methylpropan-1-one.

Materials:

  • 1-Chloro-3-fluorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension in an ice bath to 0-5 °C. To the dropping funnel, add a solution of isobutyryl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 5 °C. After the addition is complete, add a solution of 1-chloro-3-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the same dropping funnel over 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

G start Start setup Reaction Setup: - Suspend AlCl₃ in DCM - Cool to 0-5 °C start->setup add_acyl Add Isobutyryl Chloride in DCM dropwise setup->add_acyl add_aryl Add 1-Chloro-3-fluorobenzene in DCM dropwise add_acyl->add_aryl react Stir at 0-5 °C for 1-2h (Monitor by TLC) add_aryl->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The presence of three distinct functional handles—the ketone, the chloro group, and the fluoro group—allows for a variety of subsequent chemical transformations.

  • Pharmaceutical Synthesis: Halogenated aromatic ketones are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The chloro and fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. While specific drugs derived directly from this starting material are not prominently documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents.

  • Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides often involves the use of halogenated intermediates. The specific substitution pattern on the aromatic ring can contribute to the biological activity and selectivity of the agrochemical.

  • Material Science: Aromatic ketones can be used in the synthesis of specialized polymers and other materials where their photophysical or thermal properties are of interest.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Spectroscopic Data (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups. The aromatic signals will be split due to coupling with each other and with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the isopropyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.64). The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic and aliphatic groups, as well as C-Cl and C-F stretching, will also be present.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

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An In-depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one is a halogenated aromatic ketone that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its molecular architecture, featuring a di-substituted phenyl ring with both chloro and fluoro groups, along with a sterically hindered isopropyl ketone moiety, offers a unique combination of physicochemical properties and reactive sites. This guide provides a comprehensive overview of its known and predicted properties, a detailed plausible synthesis protocol, and an exploration of its potential applications in the development of novel therapeutics.

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of the 2-fluoro substituent can influence the conformation of the molecule and introduce the potential for hydrogen bonding, while the 4-chloro substituent can enhance binding interactions and impact the overall electronic properties of the aromatic ring.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted.

PropertyValueSource/Method
IUPAC Name This compoundPubChem[1]
CAS Number 1341892-32-7PubChem[1]
Molecular Formula C₁₀H₁₀ClFOPubChem[1]
Molecular Weight 200.64 g/mol PubChem[1]
Appearance Predicted to be a colorless to pale yellow liquid or a low-melting solid at room temperature.Inferred from similar compounds.
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Low solubility in water is expected.Inferred from its nonpolar structure.
Canonical SMILES CC(C)C(=O)C1=C(C=C(C=C1)Cl)FPubChem[1]
InChIKey PTGALVMKMGCNQQ-UHFFFAOYSA-NPubChem[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Principle

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring. The directing effects of the existing substituents on the aromatic ring determine the position of acylation. In the case of 1-chloro-3-fluorobenzene, both the chloro and fluoro groups are ortho-, para-directing. However, the position para to the fluorine and ortho to the chlorine is sterically less hindered and electronically favored, leading to the desired product.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Reactant1 1-Chloro-3-fluorobenzene Process Friedel-Crafts Acylation Reactant1->Process Reactant2 Isobutyryl Chloride Reactant2->Process Reagent1 AlCl₃ (Lewis Acid) Reagent1->Process Catalyst Product 1-(4-Chloro-2-fluorophenyl)- 2-methylpropan-1-one Process->Product caption Friedel-Crafts Acylation for Target Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

  • 1-Chloro-3-fluorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice-water bath. Slowly add isobutyryl chloride (1.05 equivalents) to the stirred suspension.

  • Addition of Aromatic Substrate: Add 1-chloro-3-fluorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the two equivalent methyl groups of the isopropyl moiety, a septet for the methine proton of the isopropyl group, and complex multiplets in the aromatic region corresponding to the three protons on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl and methine carbons of the isopropyl group, a signal for the carbonyl carbon, and several signals in the aromatic region, with their chemical shifts influenced by the chloro and fluoro substituents.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic cleavages.

Reactivity and Potential Applications in Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The ketone functionality can be readily transformed into other functional groups, providing a handle for further molecular elaboration.

G cluster_reactions Chemical Transformations cluster_products Potential Products Start 1-(4-Chloro-2-fluorophenyl)- 2-methylpropan-1-one Reduction Reduction Start->Reduction Grignard Grignard Reaction Start->Grignard Wittig Wittig Reaction Start->Wittig ReductiveAmination Reductive Amination Start->ReductiveAmination Alcohol Secondary Alcohol Reduction->Alcohol TertiaryAlcohol Tertiary Alcohol Grignard->TertiaryAlcohol Alkene Alkene Wittig->Alkene Amine Amine ReductiveAmination->Amine caption Reactivity of the Ketone Moiety

Caption: Key chemical transformations of the ketone functional group.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This introduces a chiral center, which is often crucial for biological activity.

  • Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the ketone yields tertiary alcohols, allowing for the introduction of various alkyl or aryl groups.

  • Wittig Reaction: The Wittig reaction can be employed to convert the carbonyl group into a carbon-carbon double bond, providing a scaffold for further functionalization.

  • Reductive Amination: The ketone can undergo reductive amination to form various substituted amines, a common functional group in many pharmaceuticals.

The presence of the chloro and fluoro substituents on the aromatic ring also opens up possibilities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity into the molecular structure.

Safety and Handling

Based on the available GHS hazard statements, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical advice.

Conclusion

This compound is a promising chemical intermediate with significant potential for application in the synthesis of novel drug candidates. While detailed experimental data on its physical properties are currently limited, its synthesis via Friedel-Crafts acylation is a well-established and reliable method. The versatile reactivity of its ketone functional group, combined with the modulating effects of its halogen substituents, makes it an attractive building block for the creation of diverse and complex molecular architectures for drug discovery programs. Further research into the properties and applications of this compound is warranted to fully explore its potential in the field of medicinal chemistry.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubChem. This compound Safety and Hazards. National Center for Biotechnology Information. [Link]

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1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one safety and hazards data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Hazards of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Authored by a Senior Application Scientist

Introduction: this compound (CAS No. 1341892-32-7) is a chemical intermediate utilized in complex organic synthesis, particularly within pharmaceutical and agrochemical research.[1] As with any specialized research chemical, a thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known safety data, hazard classifications, and best practices for the handling, storage, and emergency management of this compound. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to conduct risk assessments and implement appropriate safety protocols.

Chemical and Physical Identity

A precise understanding of the compound's identity is the foundation of any safety assessment.

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 1341892-32-7BLDpharm, PubChem[2]
Molecular Formula C₁₀H₁₀ClFOBLDpharm, PubChem[2]
Molecular Weight 200.64 g/mol BLDpharm, PubChem[2]
Canonical SMILES CC(C)C(=O)C1=C(C=C(C=C1)Cl)FPubChem[2]
Physical State Solid (presumed based on storage recommendations)-
Storage Sealed in dry, room temperature conditionsBLDpharm

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. According to data aggregated by the European Chemicals Agency (ECHA) and suppliers, this compound is classified as a hazardous substance.[2]

GHS Pictogram:



Signal Word: Warning [2]

Hazard Statements (H-Statements)

These phrases describe the nature of the hazard.

CodeStatementHazard Class
H302 Harmful if swallowedAcute toxicity, Oral (Category 4)[2]
H315 Causes skin irritationSkin corrosion/irritation (Category 2)[2]
H319 Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[2]
H335 May cause respiratory irritationSpecific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)[2]
Precautionary Statements (P-Statements)

These statements recommend measures to minimize or prevent adverse effects.

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264 Wash skin thoroughly after handling.[2]
P270 Do not eat, drink or smoke when using this product.[2]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of water.[2]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
P405 Store locked up.[2]
P501 Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Profile: A Data Gap Analysis

While the GHS classification provides a clear warning about the acute hazards, a deep dive into the public domain reveals a significant lack of specific quantitative toxicological data (e.g., LD50, LC50 values) for this specific compound. This data gap is a critical finding for any researcher. In the absence of detailed studies, the principle of precaution dictates that the compound should be treated with a high degree of care, assuming its potential for harm could be greater than the minimum classification suggests. The known hazards are directly linked to its irritant and acutely toxic properties upon ingestion.

Experimental Protocols for Safe Management

The following protocols are designed based on the known GHS hazards and are intended to form the basis of a laboratory's standard operating procedures (SOPs).

Mandatory Personal Protective Equipment (PPE) Workflow

The selection of PPE is not merely a checklist; it is a direct response to the identified hazards.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe Required PPE H315 H315: Skin Irritant Gloves Nitrile or Neoprene Gloves (EN 374 compliant) H315->Gloves Prevents skin contact H319 H319: Serious Eye Irritant Goggles Chemical Splash Goggles (ANSI Z87.1 compliant) H319->Goggles Prevents eye exposure H335 H335: Respiratory Irritant FumeHood Certified Chemical Fume Hood H335->FumeHood Controls inhalation risk H302 H302: Harmful if Swallowed LabCoat Buttoned Lab Coat H302->LabCoat Prevents contamination of personal clothing Gloves->LabCoat Goggles->LabCoat

Caption: PPE selection based on specific GHS hazard statements.

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Confirm that an eyewash station and safety shower are accessible and unobstructed.[4]

  • PPE Donning: Put on a lab coat, followed by chemical splash goggles and appropriate chemical-resistant gloves.[5] Inspect gloves for any signs of degradation or puncture before use.

  • Weighing and Transfer: Conduct all manipulations, including weighing and transferring the solid compound, within the fume hood to mitigate inhalation exposure (H335).[4] Use a spatula for transfers and avoid generating dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling: After use, decontaminate the spatula and any surfaces with an appropriate solvent.

  • Waste Disposal: Dispose of contaminated materials and excess chemical in a clearly labeled, sealed waste container designated for halogenated organic waste. Follow all institutional and local regulations for chemical waste disposal.[6]

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface.[5] Remove lab coat and wash hands thoroughly with soap and water.[7]

Emergency Response Protocols

Rapid and correct response to an exposure is critical.

Emergency_Response cluster_routes Routes of Exposure cluster_actions Immediate First Aid Exposure Exposure Event Skin Skin Contact (H315) Exposure->Skin Eyes Eye Contact (H319) Exposure->Eyes Inhalation Inhalation (H335) Exposure->Inhalation Ingestion Ingestion (H302) Exposure->Ingestion WashSkin Wash with soap & water for 15 mins. Remove contaminated clothing. Skin->WashSkin RinseEyes Rinse with water for 15 mins. Remove contacts. Lift eyelids. Eyes->RinseEyes FreshAir Move to fresh air. If breathing is difficult, provide oxygen. Inhalation->FreshAir RinseMouth Rinse mouth. Do NOT induce vomiting. Call Poison Control. Ingestion->RinseMouth Medical Seek Immediate Medical Attention WashSkin->Medical RinseEyes->Medical FreshAir->Medical RinseMouth->Medical

Caption: First aid workflow for different exposure routes.

Detailed First-Aid Measures:

  • If Inhaled (H335): Immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]

  • In Case of Skin Contact (H315): Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

  • In Case of Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed (H302): Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[8]

Environmental Hazards and Disposal

Conclusion

This compound is a compound with a well-defined set of acute hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. The primary challenge for researchers is the lack of comprehensive toxicological and environmental data. Therefore, a risk management strategy rooted in the precautionary principle is essential. Adherence to the GHS precautionary statements, implementation of robust engineering controls like fume hoods, consistent use of appropriate PPE, and preparedness for emergency situations are non-negotiable aspects of working with this chemical. By understanding and respecting the known hazards while acknowledging the data gaps, the scientific community can utilize this compound effectively while upholding the highest standards of laboratory safety.

References

  • PubChem. 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride. National Center for Biotechnology Information. [Link]

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1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of this compound (CAS: 1341892-32-7), a fluorinated aromatic ketone of significant interest in pharmaceutical and chemical synthesis.[1] As a Senior Application Scientist, this document synthesizes predictive data and established spectroscopic principles to offer a robust framework for the structural elucidation and quality control of this compound. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to verify and characterize this molecule.

Introduction and Molecular Framework

This compound is a halogenated propiophenone derivative. Its molecular structure, featuring an isopropyl ketone moiety attached to a dichlorofluorophenyl ring, presents a unique and informative spectroscopic fingerprint. Accurate characterization is paramount for its use as a building block in the synthesis of more complex molecules, ensuring reaction success and final product purity.

This guide will systematically deconstruct the expected data from each major spectroscopic technique. We will not only present the data but also explore the causal relationships between the molecular structure and the resulting spectra, providing field-proven insights into the interpretation of fluorinated aromatic systems.[2][3]

Molecular Structure
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₁₀ClFO[1]

  • Molecular Weight: 200.64 g/mol [1]

  • CAS Number: 1341892-32-7[1]

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the presence of fluorine provides additional layers of information through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, which are invaluable for unambiguous assignments.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is defined by two key regions: the aromatic region and the aliphatic region. The isopropyl group gives rise to a characteristic and easily identifiable pattern.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-9 (CH) 3.4 - 3.6 Septet J = 6.8 Hz 1H
H-10, H-11 (2 x CH₃) 1.1 - 1.3 Doublet J = 6.8 Hz 6H

| Aromatic H | 7.2 - 7.6 | Multiplet | Various H-H and H-F couplings | 3H |

Rationale and Field Insights:

  • Isopropyl Group: The methine proton (H-9) is adjacent to six equivalent methyl protons, resulting in a septet according to the n+1 rule (6+1=7). Conversely, the six methyl protons (H-10, H-11) are split by the single methine proton, producing a doublet (1+1=2). The deshielding effect of the adjacent carbonyl group shifts the methine proton significantly downfield.

  • Aromatic Region: The aromatic protons are subject to complex splitting patterns due to both proton-proton couplings (ortho, meta) and proton-fluorine couplings. The fluorine atom at the C2 position will introduce additional splitting to the adjacent protons, with typical ortho H-F coupling constants in the range of 7-11 Hz. This complexity often requires 2D NMR techniques for full resolution, but provides definitive proof of the substitution pattern. The electron-withdrawing nature of the halogens and the carbonyl group will shift these protons downfield compared to unsubstituted benzene.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about the electronic environment of each carbon. The influence of fluorine is particularly pronounced in ¹³C NMR.[5]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (¹JCF, ²JCF etc., Hz)
C-7 (C=O) 202 - 206 Doublet ²JCF ≈ 2-5 Hz
C-2 (C-F) 160 - 164 Doublet ¹JCF ≈ 250-260 Hz
C-4 (C-Cl) 138 - 142 Singlet or small doublet ³JCF ≈ 3-5 Hz
C-6 130 - 133 Doublet ²JCF ≈ 15-20 Hz
Aromatic C-H 115 - 130 Various doublets Various C-F couplings
C-9 (CH) 38 - 42 Singlet -

| C-10, C-11 (CH₃) | 18 - 22 | Singlet | - |

Rationale and Field Insights:

  • Carbonyl Carbon (C-7): The carbonyl carbon is the most deshielded, appearing far downfield as expected. It will exhibit a small doublet coupling to the fluorine two bonds away (²JCF).

  • Carbon-Fluorine Coupling: The most striking feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine (C-2), which is a definitive indicator of a C-F bond. Carbons that are two (²JCF) or three (³JCF) bonds away from the fluorine will also show smaller, but observable, couplings, which are essential for assigning the aromatic carbons correctly.[6]

  • Quaternary Carbons: The carbons attached to the halogens (C-2, C-4) and the carbonyl group are typically weaker in intensity than the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying key functional groups. For this compound, the most prominent feature is the strong carbonyl absorption.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3000 Medium Aromatic C-H Stretch
2980 - 2870 Medium Aliphatic C-H Stretch (from isopropyl)
1685 - 1700 Strong, Sharp C=O Stretch (Aryl Ketone)
1600 - 1580 Medium Aromatic C=C Stretch
1250 - 1200 Strong C-F Stretch

| 1100 - 1000 | Medium-Strong | C-Cl Stretch |

Rationale and Field Insights:

  • Carbonyl (C=O) Stretch: This is the most diagnostic peak in the spectrum. Its position around 1690 cm⁻¹ is characteristic of an aryl ketone where the carbonyl is conjugated with the aromatic ring. The presence of electron-withdrawing halogens on the ring slightly increases the frequency compared to an unsubstituted acetophenone.[7]

  • C-H Stretches: The spectrum will clearly distinguish between sp²-hybridized C-H bonds of the aromatic ring (above 3000 cm⁻¹) and the sp³-hybridized C-H bonds of the isopropyl group (below 3000 cm⁻¹).

  • Fingerprint Region: The C-F and C-Cl bonds give rise to strong absorptions in the fingerprint region (below 1500 cm⁻¹). While this region can be complex, the presence of strong bands around 1250 cm⁻¹ is a good indicator for the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and critical information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the molecule will ionize and fragment in a predictable manner. The most favorable cleavage is typically adjacent to the carbonyl group (alpha-cleavage).

G cluster_0 Fragmentation Pathway mol C10H10ClFO MW = 200.64 ion [C10H10ClFO]⁺˙ m/z = 200/202 mol->ion Ionization acylium [C7H3ClFO]⁺ m/z = 157/159 ion->acylium α-Cleavage isopropyl_rad •C3H7 Isopropyl Radical

Sources

Methodological & Application

Application Note: Optimized Synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive and technically grounded protocol for the synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one. The selected synthetic route is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with isobutyryl chloride, catalyzed by anhydrous aluminum chloride. This document is structured to provide not just a procedural checklist, but a deep understanding of the reaction's mechanistic underpinnings, safety imperatives, and troubleshooting strategies. All quantitative data is summarized in tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Compound Profile and Significance

This compound is a substituted aromatic ketone. Its structural complexity, featuring a di-substituted phenyl ring, makes it a valuable precursor in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The chloro and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name This compound [1]
CAS Number 1341892-32-7 [1][2]
Molecular Formula C₁₀H₁₀ClFO [1]
Molecular Weight 200.64 g/mol [1][2][3]

| Appearance | Expected to be a solid or oil | - |

Synthesis Overview: The Friedel-Crafts Acylation Route

The synthesis is achieved via a Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds to an aromatic ring.[4] In this specific application, the aromatic substrate, 1-chloro-3-fluorobenzene, is reacted with an acylating agent, isobutyryl chloride, in the presence of a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).

The reaction is regioselective. The fluorine atom is a weak ortho-, para- director, while the chlorine atom is also an ortho-, para- director. Acylation will preferentially occur at the position para to the fluorine atom (and ortho to the chlorine atom) due to the combined directing effects and steric considerations, yielding the desired product.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism, which can be broken down into two primary stages:[5]

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of isobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion ([CH₃]₂CH-C=O⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[4][5]

  • Electrophilic Attack and Aromatic Substitution: The nucleophilic π-electron system of the 1-chloro-3-fluorobenzene ring attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A proton (H⁺) is then abstracted from the ring by the AlCl₄⁻ anion, which restores the aromaticity of the ring, yielding the final ketone product. This step also regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) gas as a byproduct.[5]

G cluster_0 Stage 1: Acylium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution RCOCl Isobutyryl Chloride Acylium Acylium Ion (Electrophile) + AlCl4- RCOCl->Acylium + AlCl3 AlCl3 Aluminum Chloride (Lewis Acid) Sigma Sigma Complex (Carbocation Intermediate) Aromatic 1-Chloro-3-fluorobenzene Aromatic->Sigma + Acylium Ion Product Final Product + HCl + AlCl3 Sigma->Product - H+ (via AlCl4-)

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

4.1. Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Mass/VolumePurity
1-Chloro-3-fluorobenzene625-98-9130.5550.06.53 g (5.36 mL)≥99%
Isobutyryl chloride79-30-1106.5555.0 (1.1 eq)5.86 g (5.80 mL)≥98%
Aluminum chloride, anhydrous7446-70-0133.3460.0 (1.2 eq)8.00 g≥99%
Dichloromethane (DCM)75-09-284.93-100 mLAnhydrous
Hydrochloric acid, conc.7647-01-036.46-~30 mL37%
Saturated NaHCO₃ solution---As needed-
Anhydrous MgSO₄7487-88-9120.37-As needed-

4.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Reflux condenser with a gas outlet connected to a gas trap (e.g., bubbler with mineral oil or a base trap)

  • Thermometer

  • Ice-water bath

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Apparatus for column chromatography or vacuum distillation

4.3. Experimental Workflow

Caption: Overall experimental workflow for synthesis.

4.4. Step-by-Step Procedure

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and a condenser. Ensure all glassware is oven-dried to be completely free of moisture. The system should be under an inert atmosphere (e.g., nitrogen or argon), with the gas outlet from the condenser leading to a trap to neutralize the evolved HCl gas.

  • Reagent Charging: To the flask, add anhydrous dichloromethane (80 mL) and, while stirring, carefully add anhydrous aluminum chloride (8.00 g, 60.0 mmol). Causality Note: AlCl₃ is highly hygroscopic and reacts violently with water; it must be handled quickly in a dry environment. DCM is used as a non-polar aprotic solvent that does not complex strongly with the Lewis acid.[6][7]

  • Cooling: Immerse the flask in an ice-water bath and cool the suspension to 0-5 °C.

  • Substrate Addition: Add 1-chloro-3-fluorobenzene (6.53 g, 50.0 mmol) to the stirred suspension.

  • Acyl Chloride Addition: Add isobutyryl chloride (5.86 g, 55.0 mmol) to the dropping funnel with 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30-45 minutes. Causality Note: This addition must be slow to control the highly exothermic reaction and prevent the formation of side products.[5] Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Prepare a beaker containing crushed ice (~100 g) and concentrated HCl (~30 mL). Slowly and carefully pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. Causality Note: The quench is highly exothermic and releases large amounts of HCl gas. This step hydrolyzes the aluminum complexes and destroys any remaining reactive species. It MUST be performed in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL - caution, CO₂ evolution), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by either vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect signals for the isopropyl group (a septet for the CH proton and a doublet for the two CH₃ groups) and distinct signals for the aromatic protons.

  • ¹³C NMR: Expect signals for the carbonyl carbon (~200 ppm), the aliphatic carbons, and the aromatic carbons, showing splitting due to the C-F coupling.

  • IR Spectroscopy: A strong absorption peak characteristic of the carbonyl (C=O) stretch should be visible around 1680-1700 cm⁻¹.

  • Mass Spectrometry (GC-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the product's molecular weight, along with a characteristic M+2 peak due to the ³⁷Cl isotope.

Safety Precautions and Hazard Management

This synthesis involves hazardous materials and must be performed with strict adherence to safety protocols.

Table 2: Reagent Hazard Summary

Reagent GHS Pictograms Key Hazards Handling Precautions
1-Chloro-3-fluorobenzene 🔥, ⚠️ Highly flammable, skin/eye/respiratory irritant. [8][9]
Isobutyryl chloride 🔥, corrosive Highly flammable, water-reactive, causes severe skin burns and eye damage.[10][11][12] Handle under inert gas, away from moisture and ignition sources. Corrosive.
Aluminum chloride corrosive Water-reactive (violent), causes severe skin burns and eye damage, releases HCl gas.[7][13][14] Handle in a glove box or very dry environment. Highly corrosive.

| Product | ⚠️ | Harmful if swallowed, causes skin/eye/respiratory irritation.[1][2] | Avoid contact and inhalation. |

Mandatory Safety Measures:

  • Conduct the entire experiment in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile).

  • Ensure an emergency eyewash station and safety shower are immediately accessible.

  • Keep flammable solvents away from ignition sources.

  • All waste, including aqueous washes and organic solvents, must be disposed of according to institutional hazardous waste guidelines.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware. 2. Deactivated AlCl₃ catalyst. 3. Reaction temperature too low.1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use fresh, high-purity anhydrous AlCl₃ from a sealed container. 3. Allow the reaction to stir at room temperature for a longer period after the initial addition.
Formation of Isomers Reaction temperature was too high, reducing regioselectivity.Maintain strict temperature control (0-10 °C) during the addition of isobutyryl chloride.
Incomplete Reaction 1. Insufficient catalyst. 2. Insufficient reaction time.1. Use at least 1.2 equivalents of AlCl₃. 2. Extend the reaction time at room temperature and monitor by TLC until the starting material is consumed.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Chlorophenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. [Link]

  • ChemBK. 1-(4-Chloro-2-fluorophenyl)propan-2-one. [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

  • Google Patents.
  • sioc-journal.cn. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene. [Link]

  • YouTube. Friedel-Crafts Acylation Made Super Easy!. [Link]

  • NJ Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Redox. Safety Data Sheet: Aluminium Chloride. [Link]

  • PubChem. 1-Chloro-3-fluorobenzene. [Link]

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Mastering Purity: A Guide to the Purification of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its molecular structure, featuring a halogenated phenyl ring, makes it a valuable building block for medicinal chemists. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yield of the final product, and potential toxicological concerns in downstream applications. This guide provides a detailed overview of the most effective methods for the purification of this compound, grounded in scientific principles and practical laboratory experience.

The primary source of impurities in this compound often stems from its synthesis, typically a Friedel-Crafts acylation reaction. These impurities may include unreacted starting materials, positional isomers, and byproducts from side reactions. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity level. This document will explore three principal purification techniques: recrystallization, silica gel column chromatography, and vacuum distillation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification protocols.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClFO[1]
Molecular Weight 200.64 g/mol [1]
CAS Number 1341892-32-7[1][2]
Appearance Likely a solid or oil, colorless to pale yellow[3][4]
Solubility Soluble in common organic solvents like ethanol and acetone; slightly miscible with water.[5]

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals of high purity, while impurities remain in the mother liquor.

Causality of Experimental Choices:

The selection of an appropriate solvent system is the most critical factor for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, a polar protic solvent like ethanol, or a binary mixture of ethanol and water, has been found to be effective. The ethanol provides good solubility at elevated temperatures, while the addition of water as an anti-solvent at lower temperatures induces crystallization.

Detailed Protocol for Recrystallization:
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling). Add the solvent portion-wise until the solid just dissolves to ensure a saturated solution.[6]

  • Decolorization (Optional): If the solution is colored due to high-molecular-weight byproducts, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[6]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.[7]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove residual solvent.

Self-Validation and Expected Outcome:

The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point close to the literature value indicates high purity. Further analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can confirm the absence of impurities.

Method 2: Purification by Silica Gel Column Chromatography

Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For non-polar to moderately polar compounds like this compound, normal-phase chromatography with silica gel as the stationary phase is highly effective.

Causality of Experimental Choices:

The separation in silica gel chromatography is governed by the polarity of the compounds. Silica gel is a highly polar stationary phase. Less polar compounds have a weaker interaction with the silica gel and therefore elute faster, while more polar compounds are retained longer. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane allows for the fine-tuning of the mobile phase polarity to effectively separate the target compound from its impurities.[8][9]

Workflow for Chromatographic Purification

G TLC 1. TLC Analysis (Optimize mobile phase) Slurry 2. Prepare Silica Gel Slurry Pack 3. Pack the Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Optimized Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for purification by silica gel column chromatography.

Detailed Protocol for Column Chromatography:
  • TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. Spot the crude material on a TLC plate and elute with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1). A good solvent system will give the target compound an Rf value of approximately 0.3-0.4.[10] The aromatic nature of the compound allows for visualization under UV light at 254 nm.[11]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase.[8] Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data for Chromatography
ParameterTypical ValueRationale
Stationary Phase Silica Gel (60-120 mesh)Standard for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1 v/v)Allows for good separation of aromatic ketones from less polar impurities.
Silica to Compound Ratio 30:1 to 50:1 (w/w)Ensures sufficient separation capacity.
Expected Purity >98%Dependent on careful fraction collection.
Expected Recovery 70-90%Some loss on the column is expected.

Method 3: Purification by Vacuum Distillation

Vacuum distillation is an ideal method for purifying liquids that have high boiling points or are thermally unstable at atmospheric pressure. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing for distillation at a lower temperature and preventing decomposition.[1][3][12]

Causality of Experimental Choices:

This compound is expected to have a high boiling point due to its molecular weight and polar functional groups. Attempting to distill it at atmospheric pressure could lead to degradation. Vacuum distillation mitigates this by lowering the energy required for the liquid-to-vapor phase transition.[13]

Logical Flow of Vacuum Distillation

G Assemble 1. Assemble Distillation Apparatus Crude 2. Charge Flask with Crude Product Assemble->Crude Vacuum 3. Apply Vacuum Crude->Vacuum Heat 4. Gradually Heat Vacuum->Heat Collect 5. Collect Distillate at Constant Temperature Heat->Collect Cool 6. Cool the System Collect->Cool Vent 7. Release Vacuum Cool->Vent Isolate 8. Isolate Pure Product Vent->Isolate

Caption: Step-by-step workflow for vacuum distillation.

Detailed Protocol for Vacuum Distillation:
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed. Use a heating mantle with a magnetic stirrer.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask gently. The compound will start to boil at a temperature significantly lower than its atmospheric boiling point.

  • Collecting the Product: Collect the fraction that distills at a constant temperature. This constant boiling point indicates the collection of a pure compound. For a structurally similar compound, distillation under reduced pressure yielded a product with 97.6% purity.[14]

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Self-Validation and Expected Outcome:

The purity of the distilled product can be verified by Gas Chromatography (GC) or HPLC. A single, sharp peak will indicate a high degree of purity. The refractive index of the liquid can also be measured and compared to known values.

Safety Precautions

Working with this compound and the associated solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[15]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[16][17]

  • Handling Halogenated Compounds: Halogenated organic compounds can be toxic and may be absorbed through the skin.[16] Avoid direct contact. In case of a spill, use appropriate absorbent materials and follow institutional procedures for hazardous waste disposal.

  • Vacuum Distillation: There is a risk of implosion with vacuum distillation. Ensure the glassware is free from defects and use a safety shield.

Conclusion

The purification of this compound is a critical step in its utilization as a chemical intermediate. The choice between recrystallization, column chromatography, and vacuum distillation depends on the specific requirements of the synthesis. For solid crude products, recrystallization offers a simple and effective method for achieving high purity. Column chromatography provides excellent separation for complex mixtures of impurities. For liquid products or those that are thermally sensitive, vacuum distillation is the preferred method. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and safely achieve the desired purity of this compound for their research and development needs.

References

  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chemistry Hall. (2024). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.4: Vacuum Distillation. Retrieved from [Link]

  • Busch United Kingdom. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Sciencemadness Discussion Board. (2017). chromatography - polarities. Retrieved from [Link]

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Application Notes and Protocols for 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one is a substituted aromatic ketone that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a di-substituted phenyl ring with both chloro and fluoro groups, along with an isopropyl ketone moiety, provides a unique combination of steric and electronic properties. These attributes make it a valuable precursor in multi-step syntheses, most notably in the production of targeted cancer therapies.

The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the chlorine atom offers a site for further functionalization or can influence the electronic nature of the aromatic ring. This guide provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a key pharmacophore, with a focus on the underlying chemical principles and practical experimental considerations.

Physicochemical Properties and Safety Information

A summary of the key physical, chemical, and safety data for this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₁₀ClFO
Molecular Weight 200.64 g/mol
IUPAC Name This compound
CAS Number 1341892-32-7
Appearance Likely a solid or oil

Safety and Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Core Synthetic Application: Intermediate in the Synthesis of Encorafenib

The primary application of this compound is as a key starting material in the synthesis of Encorafenib. Encorafenib is a potent and selective inhibitor of the BRAF kinase, an enzyme that is often mutated in various cancers, particularly melanoma.[2][3] The synthesis of Encorafenib involves a multi-step sequence where the ketone functionality and the substituted phenyl ring of this compound are strategically modified to construct the final complex structure of the drug.

The overall synthetic workflow, starting from the preparation of the title ketone, is depicted below.

G cluster_0 Synthesis of the Ketone Intermediate cluster_1 Functional Group Transformations cluster_2 Core Structure Assembly A 1-Chloro-3-fluorobenzene + Isobutyryl chloride B This compound A->B Friedel-Crafts Acylation C Nitration B->C D Reduction of Nitro Group C->D E Sulfonylation D->E F N-(3-amino-5-chloro-2-fluorophenyl)methanesulfonamide E->F G Further Cyclization and Coupling Reactions F->G H Encorafenib G->H

Caption: Synthetic pathway from 1-chloro-3-fluorobenzene to Encorafenib.

Experimental Protocols

Part 1: Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of the title compound is achieved through a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with isobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution proceeds via the formation of a highly reactive acylium ion.[4] The directing effects of the chloro (ortho, para-directing) and fluoro (ortho, para-directing) substituents, combined with steric hindrance from the bulky isobutyryl group, favor the formation of the desired 1,2,4-substituted product.

G reagents 1-Chloro-3-fluorobenzene Isobutyryl chloride Aluminum chloride (AlCl₃) Dichloromethane (DCM) reaction Reaction Setup (0-5 °C) reagents->reaction 1. Combine reagents workup Aqueous Workup (HCl, Water) reaction->workup 2. Quench reaction purification Purification (Distillation or Chromatography) workup->purification 3. Isolate crude product product This compound purification->product 4. Obtain pure product

Caption: Workflow for the Friedel-Crafts acylation.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purity
1-Chloro-3-fluorobenzeneC₆H₄ClF130.55≥99%
Isobutyryl chloride(CH₃)₂CHCOCl106.55≥98%
Anhydrous Aluminum ChlorideAlCl₃133.34≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)HCl36.46Concentrated (37%)
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-
Saturated Brine SolutionNaCl58.44-
Anhydrous Magnesium SulfateMgSO₄120.37-

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of 1-chloro-3-fluorobenzene (1.0 eq) and isobutyryl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C. The reaction is exothermic.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Nitration of this compound

The next step in the synthesis of the Encorafenib precursor is the regioselective nitration of the aromatic ring. The isobutyrophenone group is a meta-director. Therefore, the nitration is expected to occur at the position meta to the ketone and ortho to the fluorine, which is the desired regiochemistry.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-10 °C for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extraction and Neutralization: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(4-chloro-2-fluoro-5-nitrophenyl)-2-methylpropan-1-one. This product may be used in the next step without further purification or can be purified by recrystallization or column chromatography.

Part 3: Reduction of the Nitro Group

The nitro group is then reduced to an amino group. A variety of reducing agents can be employed for this transformation. A common and effective method is the use of a metal in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. These methods are generally chemoselective for the reduction of nitro groups in the presence of other functional groups like ketones and halogens.[5]

Protocol (using Tin(II) Chloride):

  • Reaction Setup: In a round-bottom flask, dissolve the crude 1-(4-chloro-2-fluoro-5-nitrophenyl)-2-methylpropan-1-one (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (around 70-80 °C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Basification: Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic. This will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(3-amino-4-chloro-2-fluorophenyl)-2-methylpropan-1-one.

Part 4: Sulfonylation of the Amino Group

The final transformation to the key Encorafenib precursor is the sulfonylation of the newly formed amino group with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Protocol:

  • Reaction Setup: Dissolve the crude 1-(3-amino-4-chloro-2-fluorophenyl)-2-methylpropan-1-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine at 0 °C.

  • Base and Reagent Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5-2.0 eq). Then, slowly add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. If pyridine was used as the solvent, it can be removed under reduced pressure.

  • Extraction and Washing: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine or triethylamine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude N-(5-chloro-2-fluoro-3-(2-methylpropanoyl)phenyl)methanesulfonamide can be purified by recrystallization or column chromatography to yield the desired key intermediate for the synthesis of Encorafenib.

Conclusion

This compound is a strategically important building block in medicinal chemistry, particularly for the synthesis of the BRAF inhibitor Encorafenib. The protocols detailed in this guide provide a comprehensive framework for the synthesis and subsequent functionalization of this key intermediate. By understanding the underlying principles of each reaction, from the initial Friedel-Crafts acylation to the final sulfonylation, researchers can effectively utilize this versatile compound in the development of novel therapeutics. Careful execution of these protocols, with attention to safety and reaction monitoring, will enable the efficient production of the necessary precursors for advanced drug discovery programs.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • New Drug Approvals. ENCORAFENIB. Available at: [Link]

  • Koelblinger, P., Thuerigen, O., & Dummer, R. (2018). Development of encorafenib for BRAF-mutated advanced melanoma. Current opinion in oncology, 30(2), 125–133. Available at: [Link]

  • ResearchGate. What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Available at: [Link]

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Application Note & Protocol: Comprehensive Cytotoxicity Profiling of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for assessing the in vitro cytotoxic effects of the novel small molecule, 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one. Given the absence of established biological data for this compound, we present a multi-faceted strategy employing a tiered approach to cytotoxicity testing. This protocol is designed for researchers in drug discovery and toxicology to not only quantify cytotoxic potential but also to elucidate the underlying mechanism of cell death. We begin with a primary assessment of metabolic viability using the robust MTT assay, followed by secondary assays to differentiate between necrotic and apoptotic pathways, namely the Lactate Dehydrogenase (LDH) release assay and a Caspase-3/7 activity assay. This comprehensive approach ensures a thorough initial characterization of the compound's cellular impact.

Introduction: The Rationale for Cytotoxicity Screening

This compound is a substituted acetophenone derivative. While the specific biological activities of this compound are not yet characterized, the broader class of acetophenones has been noted for potential cellular toxicity[1]. The presence of halogenated phenyl rings further suggests a potential for biological activity that warrants careful toxicological assessment. The GHS classification for this compound indicates it is harmful if swallowed and can cause skin and eye irritation, underscoring the need for a formal cytotoxicity evaluation[2].

Cytotoxicity assays are fundamental tools in drug development and chemical safety assessment, providing critical data on a compound's potential to cause cell damage or death[3]. A primary screen often evaluates metabolic activity, which can be a sensitive indicator of cellular health. Should a compound exhibit cytotoxic effects, it is then crucial to determine the mode of cell death, primarily distinguishing between necrosis (uncontrolled cell lysis) and apoptosis (programmed cell death). This distinction is vital, as different cell death pathways can have profoundly different physiological consequences.

This guide provides a robust framework for this investigative process, ensuring self-validating and reproducible results.

Strategic Workflow for Cytotoxicity Assessment

We propose a three-stage workflow to systematically evaluate the cytotoxicity of this compound. This tiered approach allows for an efficient initial screening followed by a more detailed mechanistic investigation if significant cytotoxicity is observed.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Mechanistic Investigation A MTT Assay (Metabolic Viability) B Significant Cytotoxicity? A->B IC50 Determination C LDH Assay (Necrosis) B->C Yes D Caspase-3/7 Assay (Apoptosis) B->D Yes

Caption: Tiered approach for cytotoxicity assessment.

Foundational Assay: Cell Line Selection and Culture

The choice of cell line is a critical parameter that can significantly influence the outcome of a cytotoxicity study. The selection should be guided by the intended application of the compound. For general toxicity screening, a robust and commonly used cell line is recommended.

  • Recommended Cell Line: L929 mouse fibroblast cells are a standard for in vitro cytotoxicity testing, as recommended by ISO 10993-5 guidelines[4][5]. They are easy to culture and sensitive to a broad range of toxins.

  • Alternative Cell Lines: For more specific investigations, consider cell lines relevant to the compound's potential target tissue. For example, a human liver cell line like HepG2 could be used to assess potential hepatotoxicity, or a neuronal cell line for neurotoxicity studies[6][7].

General Cell Culture Protocol:

  • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase[5].

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity[2]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells[2][8].

Principle of the MTT Assay

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction by Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Caption: The enzymatic conversion in the MTT assay.

Detailed Protocol for MTT Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cell line (e.g., L929)

  • Complete culture medium (DMEM + 10% FBS + 1% Pen-Strep)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well)[9].

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity[10].

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in complete culture medium only.

      • Blank: Medium only (no cells).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[11].

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[8].

Data Analysis
  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) using non-linear regression analysis.

ParameterDescription
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Incubation 24, 48, 72 hours
MTT Incubation 3-4 hours
Absorbance Reading 570 nm (reference 630 nm)

Mechanistic Elucidation: Secondary Cytotoxicity Assays

If the MTT assay reveals significant cytotoxicity (e.g., an IC₅₀ in the desired potency range), the following assays should be performed to determine the mechanism of cell death.

A. LDH Assay for Necrosis (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is a hallmark of necrosis.

Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of color is directly proportional to the amount of LDH released.

Protocol Summary:

  • Prepare cells and treat with the compound as described for the MTT assay.

  • After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • Add the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add a stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength (typically around 490 nm).

Controls for LDH Assay:

  • Spontaneous LDH release: Supernatant from untreated cells.

  • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in most kits).

  • Background control: Culture medium only.

B. Caspase-3/7 Assay for Apoptosis

Apoptosis is a controlled process of cell death characterized by the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key executioner caspases in this pathway.

Principle: This assay utilizes a substrate, often containing the DEVD peptide sequence, which is a recognition site for activated caspase-3 and -7. Cleavage of the substrate by the active caspases releases a fluorophore or a luminescent signal, which can be quantified.

Protocol Summary:

  • Seed and treat cells in an opaque-walled 96-well plate suitable for fluorescence or luminescence readings.

  • After treatment, add the caspase-3/7 reagent directly to the wells.

  • Incubate at room temperature for the time specified by the manufacturer (typically 30-60 minutes).

  • Measure the fluorescence (e.g., Ex/Em ~499/521 nm) or luminescence using a plate reader.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate.
Low absorbance values in MTT assay Insufficient cell numbers; Low metabolic activity of the cell line.Optimize cell seeding density by performing a titration; Increase incubation time with MTT.
High background in LDH assay Serum in the culture medium contains LDH.Use a low-serum medium during the treatment period if possible, or use a medium-only background control.
Compound precipitation Poor solubility in aqueous medium.Check the solubility of the compound; Ensure the final DMSO concentration is kept low (<0.5%)[10].

Conclusion

This application note provides a comprehensive and structured protocol for the initial cytotoxicity assessment of this compound. By employing a primary metabolic assay (MTT) followed by mechanistic assays (LDH and Caspase-3/7), researchers can obtain a robust and detailed profile of the compound's effect on cell viability and its mode of action. Adherence to the described protocols and controls will ensure the generation of high-quality, reliable data essential for the progression of drug discovery and chemical safety programs.

References

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchGate (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]

  • PubChem (n.d.). This compound. Available at: [Link]

  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols. Available at: [Link]

  • Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • JoVE (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link]

  • JoVE (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available at: [Link]

  • ResearchGate (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available at: [Link]

  • Google Patents (n.d.). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • ResearchGate (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Available at: [Link]

  • Taylor & Francis Online (2009). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Available at: [Link]

  • protocols.io (2024). LDH cytotoxicity assay. Available at: [Link]

  • RE-Place (n.d.). Neutral Red Uptake Assay. Available at: [Link]

  • ResearchGate (2015). MTT Proliferation Assay Protocol. Available at: [Link]

  • PubMed Central (2024). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Available at: [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Available at: [Link]

  • PubMed (2024). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your synthesis.

The primary and most established method for synthesizing this compound is the Friedel-Crafts acylation of 3-chloro-1-fluorobenzene with isobutyryl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1] The reaction involves the formation of an acylium ion, which then attacks the aromatic ring.[2] Due to the directing effects of the halogen substituents and steric hindrance, the acylation predominantly occurs at the position para to the fluorine atom.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.

Low or No Product Yield

Q1: I am observing a very low yield or no formation of the desired product. What are the likely causes and how can I fix this?

A1: Low or no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few critical factors:

  • Moisture Contamination: Friedel-Crafts reactions are extremely sensitive to moisture.[3] Water will react with and deactivate the Lewis acid catalyst (e.g., AlCl₃) and hydrolyze the isobutyryl chloride.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. The aluminum chloride should be a fine, free-flowing powder; if it is clumpy, it has likely been exposed to moisture.

  • Inactive Catalyst: The quality of the Lewis acid is paramount.

    • Solution: Use a fresh, high-purity bottle of anhydrous aluminum chloride. For deactivated aromatic rings like 3-chloro-1-fluorobenzene, a more potent Lewis acid catalyst system may be required. While AlCl₃ is standard, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be trialed, though they are generally less reactive.[4][5] More specialized catalysts like rare earth triflates, for instance, have shown efficacy in similar acylations.[6][7]

  • Insufficient Reaction Temperature: While the initial addition is often performed at low temperatures to control the reaction rate and selectivity, the reaction may require more energy to proceed to completion.[3]

    • Solution: After the initial controlled addition of reactants at 0-5 °C, consider allowing the reaction mixture to slowly warm to room temperature and stir for an extended period (monitoring by TLC or GC-MS).[3] In some cases, gentle heating may be necessary, but this should be approached with caution as it can also promote side reactions.

  • Deactivated Aromatic Ring: The presence of two electron-withdrawing halogens (chlorine and fluorine) on the benzene ring makes it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[8][9]

    • Solution: Increasing the amount of Lewis acid catalyst can help to drive the reaction forward. A molar ratio of AlCl₃ to isobutyryl chloride of 1.1 to 1.2 is a good starting point.[1] A slight excess of the acylating agent can also be beneficial.

Formation of Multiple Products (Isomers)

Q2: My analysis shows the presence of multiple isomers in my crude product. How can I improve the regioselectivity of the reaction?

A2: The formation of ortho and meta isomers alongside the desired para product is a known challenge. The directing effects of the chloro and fluoro groups are key to controlling selectivity.

  • Understanding Directing Effects: Both chlorine and fluorine are ortho, para-directing deactivators. However, the fluorine atom is a stronger activator (less deactivating) than chlorine. The bulky isobutyryl group will preferentially add to the less sterically hindered position, which is para to the fluorine.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio.

    • Solution: Non-polar or moderately polar aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) are generally preferred for Friedel-Crafts acylations as they do not complex strongly with the Lewis acid catalyst.[3]

  • Reaction Temperature: Higher temperatures can lead to a loss of selectivity.

    • Solution: Maintain a low reaction temperature (0-5 °C) during the addition of the electrophile.[3] This helps to favor the thermodynamically more stable para product.

Work-up and Purification Issues

Q3: I am having difficulty with the work-up procedure, specifically with the formation of emulsions or a difficult-to-handle product.

A3: A proper work-up is crucial for isolating a clean product.

  • Quenching the Reaction: The reaction is typically quenched by slowly pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[3] This hydrolyzes the aluminum chloride complex and protonates any remaining Lewis basic species.

    • Troubleshooting: If emulsions form during the aqueous wash, adding a small amount of brine (saturated NaCl solution) can help to break them.

  • Purification: The crude product is often an oil or a low-melting solid.

    • Solution: Vacuum distillation or column chromatography on silica gel are effective methods for purification.[1][3] For column chromatography, a non-polar eluent system such as hexane/ethyl acetate is a good starting point. Recrystallization from a suitable solvent system like ethanol/water may also be an option.[1]

Frequently Asked Questions (FAQs)

Q4: What is the optimal molar ratio of reactants and catalyst?

A4: A good starting point for the molar ratio is:

  • 3-chloro-1-fluorobenzene: 1.0 equivalent

  • Isobutyryl chloride: 1.0 - 1.1 equivalents[1]

  • Anhydrous Aluminum Chloride: 1.1 - 1.2 equivalents[1] A slight excess of the acylating agent and catalyst is often used to ensure complete conversion of the starting material.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3] Use a suitable eluent system (e.g., 9:1 hexane:ethyl acetate) and visualize the spots under UV light. The disappearance of the starting material (3-chloro-1-fluorobenzene) and the appearance of a new, lower Rf spot corresponding to the product will indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q6: Are there any alternative, greener catalysts for this reaction?

A6: Research into more environmentally friendly catalysts for Friedel-Crafts reactions is ongoing. Some alternatives to stoichiometric AlCl₃ include:

  • Reusable Catalysts: Solid acid catalysts, such as zeolites or clays, can be used, although they may require higher reaction temperatures.

  • Rare Earth Metal Trifluoromethanesulfonates (Triflates): Catalysts like Scandium triflate (Sc(OTf)₃) or Lanthanum triflate (La(OTf)₃) have been shown to be effective and are often recyclable.[6][10] A study on the acylation of fluorobenzene demonstrated high yield and selectivity for the para-product using a La(OTf)₃/TfOH catalyst system.[6]

Experimental Protocols

Standard Protocol for Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-chloro-1-fluorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser with a gas outlet to a scrubbing system

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 3-chloro-1-fluorobenzene (1.0 equivalent) and isobutyryl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add the solution from the dropping funnel to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature between 0-5 °C.[3]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.[3] Monitor the reaction by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.[3]

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by vacuum distillation or column chromatography.[1]

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

Catalyst SystemSolventTemperature (°C)para-Product Yield (%)para/ortho SelectivityReference
AlCl₃Dichloromethane0-5Good (not specified)Predominantly para[1]
La(OTf)₃ / TfOHNone1408799:1[6][10]
Scandium triflate resinNone (Microwave)40-60High (not quantified)Predominantly para[10]

Note: The data for La(OTf)₃ and Scandium triflate resin are for the acylation of fluorobenzene and serve as a reference for potential alternative catalysts.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware & Inert Atmosphere prep2 Charge AlCl3 & DCM prep1->prep2 prep3 Cool to 0-5 °C prep2->prep3 react1 Slowly Add Reactants prep3->react1 Start Addition react2 Stir at 0-5 °C react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Ice/HCl react3->workup1 Reaction Complete workup2 Separate Layers workup1->workup2 workup3 Wash Organic Layer workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify Purify (Distillation/Chromatography) workup4->purify

Caption: Workflow for the synthesis of this compound.

Logical Troubleshooting Flow

troubleshooting_flow start Low Yield Issue q1 Anhydrous Conditions? start->q1 a1_yes Check Catalyst Activity q1->a1_yes Yes a1_no Dry Glassware & Solvents q1->a1_no No q2 Fresh Catalyst? a1_yes->q2 end Yield Improved a1_no->end a2_yes Optimize Temperature q2->a2_yes Yes a2_no Use Fresh AlCl3 q2->a2_no No q3 Reaction Temp Optimized? a2_yes->q3 a2_no->end a3_yes Increase Catalyst/Reagent Stoichiometry q3->a3_yes Yes a3_no Allow to Warm/Gentle Heat q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting logic for low yield issues.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Jia, H., Xie, Z., Guo, Y., Guo, Y., Wang, Y., & Lu, G. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry, 33(8), 1735-1740. Retrieved from [Link]

  • BenchChem. (2025). identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • Organic Reaction Mechanism. (n.d.). Electrophilic Aromatic Substitution.
  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]

Sources

Technical Support Center: Friedel-Crafts Acylation of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Friedel-Crafts acylation of fluorinated compounds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by these reactions. Fluorinated aromatics are crucial building blocks in pharmaceuticals and materials science, but their electronic properties often complicate standard synthetic procedures.

This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you successfully acylate electron-deficient aromatic systems.

Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of a fluorinated benzene derivative failing or giving very low yields?

This is the most common issue and stems from the fundamental electronic nature of fluorinated aromatic compounds. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts acylation.[1]

In essence, the reaction fails because:

  • Deactivated Substrate: The fluorinated ring is "deactivated" and attacks the electrophilic acylium ion much more slowly than a non-fluorinated ring like benzene.

  • Insufficiently Reactive Electrophile: Standard Lewis acids like AlCl₃ may not be potent enough to generate a sufficiently reactive acylium ion to overcome the high activation energy barrier of acylating a deactivated ring.[2]

To overcome this, you must enhance the reactivity of either the catalyst system or the reaction conditions.

Q2: What is the best Lewis acid or catalyst system for acylating a deactivated, fluorinated aromatic ring?

Traditional AlCl₃, while effective for activated rings, often requires stoichiometric amounts because it complexes with the ketone product, and may still be insufficient for highly deactivated substrates.[3][4] For fluorinated compounds, more powerful catalytic systems are generally required.

Recommended Catalyst Systems:

  • Brønsted Superacids: Trifluoromethanesulfonic acid (TfOH, triflic acid) is a highly effective catalyst, often used in excess or as a solvent, to promote acylation of deactivated rings.[5]

  • Combined Lewis Acid/Brønsted Acid Systems: A synergistic effect can be achieved by combining a strong Lewis acid with a Brønsted acid. A notable example is the use of Hafnium (IV) triflate (Hf(OTf)₄) with TfOH, which has been shown to effectively acylate unactivated rings like fluorobenzene.[2]

  • Rare Earth Metal Trifates: Lanthanide triflates, such as Ytterbium triflate (Yb(OTf)₃) or Lanthanum triflate (La(OTf)₃), are potent, water-tolerant Lewis acids that can catalyze acylations, especially when combined with TfOH under solvent-free conditions.[2][5]

The choice of catalyst depends on the degree of fluorination and the presence of other substituents on the ring.

Q3: How do the position and number of fluorine atoms affect reactivity and regioselectivity?

The number and position of fluorine substituents have a profound impact:

  • Reactivity: Reactivity decreases significantly with an increasing number of fluorine atoms. Monofluorobenzene is challenging, difluorobenzene is more so, and perfluoroarenes are generally unreactive under standard Friedel-Crafts conditions.

  • Regioselectivity: While fluorine is deactivating, it is an ortho-, para- director due to the resonance donation of its lone pairs. However, for steric and electronic reasons, acylation of monofluorobenzene overwhelmingly favors the para position. For example, the acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃/TfOH catalyst system can yield up to 99% selectivity for the para-fluorobenzophenone product.[5] In difluoro- or trifluoro-substituted rings, the directing effects become more complex, and regioselectivity is determined by the combined inductive and resonance effects of all substituents.

Q4: My reaction is sluggish. What adjustments can I make to the reaction conditions?

If you observe a slow or incomplete reaction, consider the following optimizations:

  • Increase Temperature: Due to the high activation energy, these reactions often require elevated temperatures, sometimes in the range of 140-160°C, especially under solvent-free conditions.[5]

  • Use a Higher-Boiling Point Solvent: If a solvent is necessary, switch from low-boiling solvents like dichloromethane (DCM) to higher-boiling ones like 1,2-dichloroethane (DCE) or nitrobenzene to allow for higher reaction temperatures.

  • Increase Catalyst Loading: For highly deactivated systems, moving from catalytic to stoichiometric or even super-stoichiometric amounts of the Lewis/Brønsted acid may be necessary.

  • Solvent-Free Conditions: Running the reaction neat (solvent-free) increases the concentration of reactants and can often accelerate the reaction rate. This has been shown to be effective for the acylation of fluorobenzene.[5]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems encountered during the Friedel-Crafts acylation of fluorinated compounds.

Problem Probable Cause(s) Recommended Solution(s)
No Reaction / Trace Conversion 1. Insufficient catalyst activity for the deactivated substrate. 2. Reaction temperature is too low. 3. Impure reagents or catalyst (e.g., hydrolyzed Lewis acid).1. Switch to a stronger catalyst system (e.g., TfOH, Hf(OTf)₄, or a rare earth triflate).[2][5] 2. Increase the reaction temperature, potentially using a higher-boiling solvent or solvent-free conditions. 3. Use freshly opened or purified reagents and ensure anhydrous conditions, especially with moisture-sensitive catalysts like AlCl₃.
Low Yield 1. Incomplete reaction due to insufficient time or temperature. 2. Catalyst deactivation. 3. Reversible reaction or product decomposition under harsh conditions.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC/MS. 2. Increase the catalyst loading. For AlCl₃, ensure a stoichiometric amount is used as it complexes with the product.[4] 3. Carefully control the temperature to avoid decomposition; once the reaction is complete, proceed with workup promptly.
Formation of Multiple Products (Poor Regioselectivity) 1. Competing directing effects from multiple substituents on the ring. 2. Isomerization of the product under strong acidic conditions.1. Analyze the combined electronic and steric effects to predict the major isomer. Purification by chromatography may be required. 2. Use the mildest possible conditions that still afford a reasonable reaction rate. Minimize reaction time after substrate consumption is complete.
Charring or Dark Tar Formation 1. Reaction temperature is too high, leading to decomposition of starting material or product. 2. Highly reactive acylating agent causing side reactions.1. Reduce the reaction temperature. 2. Ensure slow, controlled addition of the acylating agent to manage the reaction exotherm.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a challenging Friedel-Crafts acylation of a fluorinated aromatic compound.

G start Reaction Failed (Low/No Yield) check_substrate 1. Evaluate Substrate Is the ring heavily fluorinated (e.g., >2 F atoms)? start->check_substrate check_catalyst 2. Assess Catalyst System Using AlCl3 or a mild Lewis acid? check_substrate->check_catalyst No sol_substrate Consider alternative synthetic routes (e.g., nucleophilic substitution on a more functionalized ring). check_substrate->sol_substrate Yes check_conditions 3. Review Conditions Low temperature (<80°C)? Anhydrous setup? check_catalyst->check_conditions No sol_catalyst Switch to a superacid (TfOH) or a stronger Lewis acid system (e.g., Hf(OTf)4, Re(OTf)3). [8, 10] check_catalyst->sol_catalyst Yes check_workup 4. Analyze Workup Is the product water-soluble or volatile? check_conditions->check_workup No sol_conditions Increase temperature (100-160°C). Consider solvent-free conditions. Ensure rigorous exclusion of moisture. check_conditions->sol_conditions Yes sol_workup Modify extraction/purification protocol. Check for product loss during aqueous wash or evaporation. check_workup->sol_workup Yes success Problem Solved check_workup->success No sol_substrate->success sol_catalyst->success sol_conditions->success sol_workup->success

Caption: Troubleshooting Decision Tree for Friedel-Crafts Acylation.

Detailed Experimental Protocol: Acylation of Fluorobenzene

This protocol describes the acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃/TfOH catalyst system, adapted from literature procedures.[5]

Disclaimer: This protocol involves corrosive and hazardous materials. All work should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Reagents & Equipment:

  • Fluorobenzene (reactant)

  • Benzoyl chloride (acylating agent)

  • Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) (catalyst)

  • Trifluoromethanesulfonic acid (TfOH) (co-catalyst/promoter)

  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add La(OTf)₃ (e.g., 0.05 mmol).

    • Add fluorobenzene (e.g., 20 mmol).

    • In the fume hood, carefully add trifluoromethanesulfonic acid (TfOH) (e.g., 2 mmol) to the flask while stirring.

    • Add benzoyl chloride (e.g., 10 mmol, limiting reagent) dropwise to the stirring mixture.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 140°C using a heating mantle.

    • Maintain vigorous stirring at this temperature for 4-6 hours.

    • Monitor the reaction progress by taking small aliquots (carefully) and analyzing by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acid. Caution: Vigorous gas evolution (CO₂) will occur.

    • Transfer the quenched mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

    • Combine the organic layers and wash with water (1 x 50 mL), followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-fluorobenzophenone.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

References
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Molecular Memory. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • ResearchGate. (2014). Friedel-Crafts acylation of aromatic compounds. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • CBSE. Organic Chemistry – Specific Name Reactions. [Link]

  • SIOC Journal. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation is most commonly achieved via a Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1] This process involves the electrophilic aromatic substitution of 1-chloro-3-fluorobenzene with isobutyryl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2] The directing effects of the chloro and fluoro substituents, combined with steric factors, guide the acylation to the desired position.

This guide provides a comprehensive set of frequently asked questions and troubleshooting protocols to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

The synthesis is a classic Friedel-Crafts acylation. The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of isobutyryl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion.[3]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the 1-chloro-3-fluorobenzene ring attacks the acylium ion. The chloro and fluoro groups are ortho-, para-directing. The acylation occurs at the position para to the chlorine and ortho to the fluorine, which is sterically and electronically favored.

  • Re-aromatization: A proton is lost from the intermediate sigma complex (Wheland intermediate), restoring the aromaticity of the ring and yielding the final ketone product.[1]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization Isobutyryl_Chloride Isobutyryl Chloride Acylium_Ion Acylium Ion (Electrophile) Isobutyryl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Aromatic_Ring 1-Chloro-3-fluorobenzene Sigma_Complex Sigma Complex (Wheland Intermediate) Aromatic_Ring->Sigma_Complex + Acylium Ion Product 1-(4-Chloro-2-fluorophenyl)- 2-methylpropan-1-one Sigma_Complex->Product - H⁺ Sigma_Complex->Product HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Q2: Why is the choice of Lewis acid catalyst so important?

The Lewis acid is the engine of this reaction. Its primary role is to generate the highly reactive acylium ion. Aluminum chloride (AlCl₃) is most commonly used due to its high activity and availability.[4] However, it is highly hygroscopic. Other Lewis acids like ferric chloride (FeCl₃) can also be employed, sometimes offering milder reaction conditions.[5] The key is that the catalyst must be strong enough to abstract the halide from the acyl chloride.

Q3: Why are anhydrous conditions absolutely critical for this reaction?

Friedel-Crafts reactions are notoriously sensitive to moisture.[6] Water reacts vigorously with the Lewis acid catalyst (AlCl₃) in a hydrolysis reaction, deactivating it and halting the formation of the necessary acylium ion electrophile.[7] This will lead to significantly reduced yields or complete reaction failure. Therefore, all glassware must be flame- or oven-dried, and all reagents and solvents must be certified anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use a catalytic amount of AlCl₃?

No, a stoichiometric amount (or a slight excess, typically 1.1-1.2 equivalents) of AlCl₃ is required.[6] This is a crucial point of distinction from many other "catalytic" reactions. The reason is that the carbonyl oxygen of the ketone product is a Lewis base and forms a stable complex with the AlCl₃.[7][8] This complexation deactivates the Lewis acid, effectively removing it from the reaction cycle. An excess is needed to ensure there is enough free catalyst to drive the reaction to completion.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem: My reaction yield is very low or I've isolated no product.

This is the most frequent issue and can usually be traced back to one of several critical parameters.

  • Potential Cause 1: Inactive Catalyst.

    • Diagnosis: Did you use fresh, anhydrous AlCl₃ from a newly opened container? Was all glassware thoroughly dried? Was the reaction run under an inert atmosphere?

    • Solution: Always use a fresh bottle of anhydrous AlCl₃. Ensure all equipment is rigorously dried before use. Use a nitrogen or argon blanket to protect the reaction from atmospheric moisture.[6][7]

  • Potential Cause 2: Insufficient Catalyst.

    • Diagnosis: Did you use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent?

    • Solution: As explained in the FAQ, the product complexes with the catalyst. Recalculate your stoichiometry and ensure you are using a molar excess of AlCl₃.[8]

  • Potential Cause 3: Sub-optimal Temperature.

    • Diagnosis: Was the reaction kept cold (0-5 °C) during the addition of reagents? Did you monitor the reaction for progress after the initial addition?

    • Solution: While low temperatures are needed to control selectivity, the reaction may not have sufficient energy to proceed.[9] After the initial controlled addition at 0-5 °C, allow the mixture to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Potential Cause 4: Impure Reagents.

    • Diagnosis: Are your 1-chloro-3-fluorobenzene and isobutyryl chloride of high purity? Is your solvent truly anhydrous?

    • Solution: Impurities can interfere with the catalyst or lead to side reactions. Use reagents from reliable suppliers and ensure solvents are properly dried, for instance, by passing them through a column of activated alumina or by using a sealed commercial bottle.[10]

Troubleshooting_Low_Yield start Low or No Yield Observed q1 Were anhydrous conditions strictly maintained? start->q1 s1_yes Use fresh, anhydrous AlCl₃. Flame-dry all glassware. Use an inert atmosphere. q1->s1_yes No q2 Was a stoichiometric excess (≥1.1 eq) of AlCl₃ used? q1->q2 Yes s1_yes->q2 s2_yes Recalculate and use 1.1-1.2 eq of AlCl₃. q2->s2_yes No q3 Was the reaction temperature and time optimized? q2->q3 Yes s2_yes->q3 s3_yes Allow reaction to warm to RT after addition. Monitor by TLC to determine completion. q3->s3_yes No q4 Were high-purity reagents used? q3->q4 Yes s3_yes->q4 s4_yes Use certified anhydrous solvents and high-purity starting materials. q4->s4_yes No end Yield Optimized q4->end Yes s4_yes->end

Caption: Troubleshooting workflow for low reaction yield.

Problem: I am observing the formation of multiple products or isomers.

  • Potential Cause: Incorrect Temperature Control.

    • Diagnosis: High local concentrations of heat during reagent addition can reduce the regioselectivity of the reaction.

    • Solution: Ensure the reaction mixture is well-stirred and maintain a low temperature (0-5 °C) by adding the reagents slowly and dropwise. This minimizes temperature spikes and favors the thermodynamically preferred para-substituted product.[9]

Problem: The workup procedure is difficult, forming emulsions.

  • Potential Cause: Incomplete Quenching or Phase Separation Issues.

    • Diagnosis: The quenching of the AlCl₃ complex can sometimes lead to gelatinous aluminum salts that complicate extraction.

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[9] The acid helps to keep the aluminum salts dissolved in the aqueous phase. During the extraction phase, if emulsions form, add a saturated brine solution to increase the ionic strength of the aqueous layer, which helps to break the emulsion and improve phase separation.

Data Presentation: Recommended Reaction Parameters

ParameterRecommended ConditionRationale & Key Considerations
Aromatic Substrate 1-Chloro-3-fluorobenzeneProvides the correct substitution pattern for the final product. Must be anhydrous.
Acylating Agent Isobutyryl chlorideSource of the isobutyryl group. Should be high purity and handled under inert gas.
Catalyst Anhydrous AlCl₃ (≥99%)Potent Lewis acid for generating the acylium ion. Highly sensitive to moisture.[1]
Catalyst Stoichiometry 1.1 - 1.2 equivalentsRequired to drive the reaction and account for complexation with the ketone product.[6]
Solvent Anhydrous Dichloromethane (DCM)A non-polar aprotic solvent that effectively solvates reagents without deactivating the catalyst.[9]
Temperature 0-5 °C during addition, then warm to RTLow temperature controls reaction rate and selectivity; warming ensures completion.[9]
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction and deactivating the catalyst.
Reaction Monitoring TLC or GC-MSEssential for determining the point of reaction completion to avoid side reactions from prolonged times.[9]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents:

  • 1-Chloro-3-fluorobenzene (anhydrous)

  • Isobutyryl chloride (≥98%)

  • Anhydrous Aluminum Chloride (AlCl₃, ≥99%)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Brine Solution (NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen/argon inlet.

  • Reagent Charging: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1-chloro-3-fluorobenzene (1.0 equivalent) and isobutyryl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Controlled Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly, dropwise, over 30-60 minutes. It is critical to maintain the internal reaction temperature between 0-5 °C during this addition.[9]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the consumption of the starting material by TLC until the reaction is complete (typically 2-4 hours).

  • Workup - Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into this acidic ice slurry with vigorous stirring.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[9]

  • Workup - Washing: Combine all organic layers and wash sequentially with: 1) water, 2) saturated sodium bicarbonate solution (caution: CO₂ evolution), and 3) saturated brine solution.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[2]

References

  • Google Patents (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Google Patents.
  • Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 72865, 1-(4-Chlorophenyl)-2-methylpropan-1-one. PubChem. Retrieved from [Link]

  • Google Patents (2014). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 59682154, this compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 86895, 2-Chloro-1-(4-chlorophenyl)propan-1-one. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • LibreTexts Chemistry (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Retrieved from [Link]

  • PubMed Central (n.d.). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. PMC. Retrieved from [Link]

  • ACS Publications (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications. Retrieved from [Link]

  • YouTube (2015). Friedel Crafts Acylation in Organic Chemistry. YouTube. Retrieved from [Link]

  • MDPI (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Retrieved from [Link]

  • sioc-journal.cn (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. sioc-journal.cn. Retrieved from [Link]

  • Eurofins (n.d.). Analytical Method Summaries. Eurofins. Retrieved from [Link]

  • ResearchGate (2025). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.... ResearchGate. Retrieved from [Link]

  • ResearchGate (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related challenges encountered during the synthesis of this key chemical intermediate. We will move beyond simple protocols to explore the chemical principles that govern impurity formation and removal, empowering you to optimize your purification strategy.

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with isobutyryl chloride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). While robust, this reaction can generate a variety of impurities that complicate downstream applications. This guide provides a structured approach to identifying and eliminating these contaminants.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter post-synthesis, presented in a practical question-and-answer format.

Question 1: My crude ¹H NMR spectrum is complex, showing multiple sets of aromatic signals and unexpected aliphatic peaks. What are the likely impurities and how can I remove them?

Answer: A complex NMR spectrum points to a mixture of products and unreacted starting materials. The key is to systematically identify the source of each impurity to select the appropriate purification strategy.

  • Plausible Cause 1: Unreacted Starting Materials & Reagent Byproducts

    • Identification: Unreacted 1-chloro-3-fluorobenzene will show a distinct set of aromatic signals. Isobutyryl chloride is highly reactive and will likely hydrolyze to isobutyric acid during aqueous workup, which would appear as a broad singlet above 10 ppm in the ¹H NMR and can be removed with a basic wash.

    • Causality: Incomplete reactions are often due to deactivated catalyst (e.g., exposure to moisture), insufficient reaction time, or improper stoichiometry.[1]

    • Solution: Optimized Aqueous Workup. A thorough workup is the first line of defense. After quenching the reaction with ice/HCl, a wash with a saturated sodium bicarbonate (NaHCO₃) solution is critical. This neutralizes any remaining acidic catalyst and removes isobutyric acid by converting it to its water-soluble sodium salt.[1]

  • Plausible Cause 2: Isomeric Byproducts

    • Identification: The primary impurity is often the ortho-isomer, 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-one. The directing effects of the chloro (ortho, para-directing) and fluoro (ortho, para-directing) groups on 1-chloro-3-fluorobenzene can lead to acylation at different positions. While the desired product is favored due to sterics and electronics, other isomers can form.[2]

    • Causality: The regioselectivity of Friedel-Crafts acylation is sensitive to reaction conditions. Higher temperatures can sometimes reduce selectivity, leading to a greater proportion of undesired isomers.

    • Solution: Flash Column Chromatography. Isomers are often difficult to separate by recrystallization or distillation due to their similar physical properties. Flash column chromatography on silica gel is the most effective method for their separation.[1] A detailed protocol is provided below.

  • Plausible Cause 3: Residual Solvents

    • Identification: Solvents used in the reaction (e.g., dichloromethane, DCM) or workup (e.g., diethyl ether, ethyl acetate, hexanes) are common contaminants. Their characteristic peaks are well-documented and can be identified using standard NMR impurity charts.[3]

    • Solution: High-Vacuum Drying. Solvents can be removed by concentrating the product in vacuo using a rotary evaporator, followed by drying on a high-vacuum line, sometimes with gentle warming, until a constant weight is achieved.

Question 2: My product solidified after workup, but it has a low or broad melting point and appears discolored. What's the issue?

Answer: A low or broad melting point is a classic indicator of impurity. Discoloration often points to polymeric or high-molecular-weight byproducts formed during the reaction.

  • Causality: Friedel-Crafts reactions, especially if overheated or run for too long, can produce char-like, polymeric materials. The Lewis acid catalyst can promote side reactions that lead to these colored impurities.

  • Solution 1: Recrystallization with Activated Carbon. If the product is solid and the impurity level is relatively low (e.g., <10%), recrystallization is an excellent choice.[4] The key is selecting a solvent system where the desired compound is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.

    • Dissolve the crude solid in a minimum amount of a suitable boiling solvent (see Table 1 for suggestions).

    • If the solution is colored, add a small amount (1-2% by weight) of activated carbon and boil for a few minutes.

    • Filter the hot solution through a fluted filter paper or a pad of Celite to remove the carbon and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[5]

    • Collect the purified crystals by vacuum filtration.

  • Solution 2: Sequential Purification. For highly impure or oily products, a multi-step approach is best. First, perform column chromatography to remove the bulk of impurities and isomers. Then, recrystallize the resulting partially purified solid to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective method to purify this compound?

There is no single "best" method; the choice depends on the specific impurities present and the desired final purity. A decision-making workflow can help guide your choice.

G cluster_start Analysis of Crude Product cluster_decision Impurity Profile cluster_methods Purification Strategy Start Crude Product Analysis Analyze by TLC & NMR Start->Analysis Impurity_Check What are the main impurities? Analysis->Impurity_Check Workup Optimized Aqueous Workup (e.g., NaHCO3 wash) Impurity_Check->Workup  Acids / Catalyst Residue   Column Flash Column Chromatography Impurity_Check->Column  Isomers / Multiple Products   Recrystallize Recrystallization Impurity_Check->Recrystallize  Minor Impurities in Solid   Workup->Column Workup->Recrystallize Column->Recrystallize  For final polish   End Pure Product Column->End Recrystallize->End Distill Vacuum Distillation

Caption: Decision workflow for selecting a purification method.

  • For complex mixtures with isomers: Flash column chromatography is superior.[1]

  • For mostly pure solids (>90%) with minor impurities: Recrystallization is efficient and scalable.[4]

  • For removing reactive/acidic impurities: A liquid-liquid extraction (workup) is essential and should always be the first step.[6][7]

Q2: How can I optimize the Friedel-Crafts reaction itself to minimize impurity formation?

Preventing impurities is always better than removing them.

  • Ensure Anhydrous Conditions: The AlCl₃ catalyst is extremely sensitive to moisture. All glassware should be oven-dried, and solvents must be anhydrous.[1]

  • Control Reaction Temperature: The addition of isobutyryl chloride to the mixture of 1-chloro-3-fluorobenzene and AlCl₃ should be done slowly at a low temperature (0-5 °C) to control the exothermic reaction and improve regioselectivity.[1]

  • Use High-Purity Reagents: Impurities in the starting materials can lead to unexpected side products.[2]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Over-extending the reaction time can lead to byproduct formation.

Q3: What are some good starting points for solvent systems for chromatography and recrystallization?

The polarity of the target molecule, an aryl ketone, is intermediate. This allows for good separation from non-polar hydrocarbon impurities and more polar byproducts.

Technique Solvent System Rationale & Comments
Flash Column Chromatography Hexanes / Ethyl Acetate Gradient (e.g., starting with 98:2, increasing to 90:10)This is a standard solvent system for compounds of moderate polarity. The non-polar hexanes act as the weak eluent, and the more polar ethyl acetate is the strong eluent. The desired product will elute at a specific ratio, allowing for separation from less polar (elute first) and more polar (elute last) impurities.
Recrystallization Ethanol / WaterThe compound is likely soluble in hot ethanol and insoluble in water. Dissolving in hot ethanol and slowly adding water until turbidity persists, then re-heating to clarify and cooling, is a classic mixed-solvent recrystallization technique.[4]
Recrystallization Isopropanol or MethanolSingle-solvent systems can also be effective. The principle remains the same: good solubility when hot, poor solubility when cold.
Recrystallization Toluene / HexanesFor less polar impurities, dissolving in a minimum of hot toluene and adding hexanes as the anti-solvent upon cooling can be effective.

Table 1: Recommended starting solvent systems for purification.

Detailed Experimental Protocols

Protocol 1: Optimized Aqueous Workup

  • Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice bath.

  • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 1:1 v/v). This hydrolyzes the aluminum salts and quenches the reaction.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 50 mL for a ~10g scale reaction).[1]

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with:

    • 1 M HCl (to remove any basic impurities).

    • Water.

    • Saturated aqueous NaHCO₃ solution (to remove acidic impurities). Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved.

    • Saturated aqueous NaCl (brine) (to break up emulsions and begin the drying process).[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.

  • Elute: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Increase Polarity: Gradually increase the proportion of the more polar solvent (ethyl acetate) to elute compounds that are more strongly bound to the silica.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the purified this compound.

References

  • Google Patents. (n.d.). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72865, 1-(4-Chlorophenyl)-2-methylpropan-1-one. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • St. Onge, R. P., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57122. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59682154, this compound. Retrieved from [Link]

  • Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • St. Onge, R. P., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

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Technical Support Center: Strategies for Overcoming Poor Solubility of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one in Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one in various experimental assays. Poor aqueous solubility is a primary hurdle that can lead to inaccurate data, false negatives, and wasted resources.[1][2] This document offers a structured, problem-solving approach, moving from simple fixes to more advanced formulation strategies, grounded in established scientific principles.

Understanding the Challenge: Compound Profile

This compound is a small molecule with physicochemical properties that predict low aqueous solubility. A key indicator is its calculated LogP (XLogP3), a measure of lipophilicity.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClFO[3]
Molecular Weight 200.64 g/mol [3]
Computed XLogP3 3.4[3]

An XLogP3 value of 3.4 indicates that the compound is significantly more soluble in lipids than in water, predicting its hydrophobic nature and the challenges that will be faced when introducing it into aqueous assay buffers. Such compounds are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, where low solubility is a major obstacle to bioavailability and, in this context, to assay performance.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.

Q1: My compound is visibly precipitating after I add it to my aqueous assay buffer. What's happening?

Answer: This is a classic sign of a compound exceeding its thermodynamic solubility limit in an aqueous environment. Your compound's high lipophilicity (XLogP3 of 3.4) means it is energetically unfavorable for it to remain dissolved in a polar solvent like water or buffer.[3] When the concentration of the compound surpasses its solubility threshold, the molecules aggregate and fall out of solution, a phenomenon that can invalidate assay results by reducing the effective concentration of the compound available to interact with the target.[5] This is a common issue in high-throughput screening (HTS) where stock solutions in organic solvents are diluted into aqueous media.[6]

Q2: What is the most straightforward first step to address this precipitation?

Answer: The use of a water-miscible organic co-solvent is the standard initial approach. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in drug discovery due to its ability to dissolve a broad range of both hydrophobic and hydrophilic molecules.[7] The strategy involves creating a high-concentration stock solution in 100% DMSO and then diluting this stock into your final assay buffer.

Causality and Caveats: The key is to ensure the final concentration of DMSO in your assay is low enough to not interfere with the biological system. High concentrations of DMSO can perturb enzyme conformations, alter protein stability, and induce stress or toxicity in cell-based assays.[7][8][9] A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, although the exact tolerance is system-dependent and must be empirically determined.

cluster_workflow DMSO Stock Preparation Workflow start Weigh Compound dissolve Dissolve in 100% DMSO to create high-conc. stock (e.g., 10-50 mM) start->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex serial_dilute Perform serial dilutions in 100% DMSO for dose-response curve vortex->serial_dilute final_dilution Add small volume of DMSO stock to large volume of assay buffer (e.g., 1 µL into 199 µL) serial_dilute->final_dilution control Prepare Vehicle Control: Same final DMSO %, no compound final_dilution->control end Assay Ready control->end

DMSO stock preparation and dilution workflow.
Q3: The required DMSO concentration is interfering with my assay. What are my other options?

Answer: If DMSO is not a viable option due to assay interference or if the compound precipitates even at low DMSO concentrations, you should explore more advanced formulation techniques. The primary alternatives are the use of surfactants or cyclodextrins .

A systematic approach is crucial. The following decision tree can guide your strategy.

start Compound precipitates in aqueous assay buffer? dmso Use DMSO as a co-solvent. Keep final conc. <0.5%. start->dmso precip_check Does it still precipitate or does DMSO interfere? dmso->precip_check surfactant Strategy 1: Surfactants (e.g., Tween® 20, Triton™ X-100) Work above CMC. precip_check->surfactant Yes cyclodextrin Strategy 2: Cyclodextrins (e.g., HP-β-CD) Form inclusion complex. precip_check->cyclodextrin Yes success Problem Solved: Proceed with Assay precip_check->success No surfactant_control Test for surfactant interference (Vehicle Control) surfactant->surfactant_control cyclo_control Test for cyclodextrin interference (Vehicle Control) cyclodextrin->cyclo_control surfactant_control->success No Interference cyclo_control->success No Interference

Decision workflow for selecting a solubilization strategy.
Q4: How do surfactants work, and which one should I use?

Answer: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[10] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into this hydrophobic core, effectively being "solubilized" within the aqueous medium.[10][11][12]

Choosing a Surfactant: Non-ionic surfactants are generally preferred for biological assays as they are less likely to denature proteins compared to ionic surfactants.[10]

SurfactantTypeTypical CMC (in water)Common Use
Polysorbate 20 (Tween® 20) Non-ionic~0.059 mMGeneral purpose, ELISAs
Polysorbate 80 (Tween® 80) Non-ionic~0.012 mMFormulations, cell culture
Triton™ X-100 Non-ionic~0.24 mMCell lysis, membrane protein solubilization
Pluronic® F-68 Non-ionic~1% w/vShear protectant in cell culture

Protocol Guidance: Start by screening a few surfactants at concentrations 5-10 times their CMC. Prepare a concentrated stock of your compound in the surfactant-containing buffer and then dilute it to the final assay concentration. Crucially, you must run a vehicle control with the surfactant alone to ensure it doesn't affect your assay's outcome. [12]

Q5: What are cyclodextrins, and how can they improve my compound's solubility?

Answer: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, shaped like a truncated cone.[] They can encapsulate a hydrophobic "guest" molecule, like your compound, within this cavity, forming a water-soluble "inclusion complex."[][14] This complex shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility without the need for organic solvents or harsh detergents.[14]

Choosing a Cyclodextrin: Modified cyclodextrins are generally preferred due to their significantly higher aqueous solubility compared to native forms.[15]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used in pharmaceutical formulations due to its high water solubility and low toxicity. It is an excellent starting point for screening.[14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, often used for parenteral formulations.

Protocol Guidance: The compound and cyclodextrin are typically dissolved together in water or buffer and then stirred or sonicated for several hours to facilitate complex formation. The resulting solution can then be used in the assay. As with other methods, a vehicle control containing only the cyclodextrin at the final concentration is essential to rule out any interference with the assay.[16]

Detailed Experimental Protocols

Protocol 1: Co-Solvent Strategy using DMSO
  • Objective: To prepare a 10 mM stock solution of this compound (MW: 200.64) in DMSO.

  • Materials:

    • This compound powder.

    • High-purity, anhydrous DMSO.

    • Calibrated analytical balance.

    • Microcentrifuge tubes or glass vials.

    • Vortexer and/or sonicator.

  • Procedure:

    • Weigh out 2.01 mg of the compound.

    • Add this to a clean vial.

    • Add 1 mL of 100% DMSO to the vial. This will yield a final concentration of 10 mM.

    • Cap the vial tightly and vortex vigorously for 2-5 minutes. If dissolution is slow, place the vial in a bath sonicator for 10-15 minutes.

    • Visually inspect to ensure no solid particles remain. The solution should be clear.

    • For a dose-response curve, perform serial dilutions from this 10 mM stock using 100% DMSO as the diluent.

    • Assay Dilution Step: To achieve a 10 µM final concentration with 0.5% DMSO, add 1 µL of a 2 mM DMSO stock into 199 µL of the final assay buffer.

  • Controls:

    • Vehicle Control: Prepare a mock dilution series using 100% DMSO and add it to the assay in the same final concentration as the compound-containing samples. This is critical to assess the effect of DMSO on the assay baseline.

Protocol 2: Screening Surfactants for Solubilization
  • Objective: To determine if a non-ionic surfactant can maintain the compound's solubility in aqueous buffer.

  • Materials:

    • 10 mM compound stock in DMSO (from Protocol 1).

    • Surfactants (e.g., Tween® 20, Pluronic® F-68).

    • Aqueous assay buffer.

    • 96-well clear plate for visual inspection.

  • Procedure:

    • Prepare 2x concentrated solutions of each surfactant in your assay buffer (e.g., for a final concentration of 0.1%, prepare a 0.2% solution).

    • In the wells of the 96-well plate, add 100 µL of each 2x surfactant solution. Include a "buffer only" control.

    • Add 1 µL of your 10 mM DMSO stock to each well (this targets a 100 µM final concentration).

    • Add 99 µL of assay buffer to bring the final volume to 200 µL. This results in a final surfactant concentration of 0.1% and a DMSO concentration of 0.5%.

    • Mix the plate and let it equilibrate at room temperature for 30 minutes.

    • Visually inspect the plate against a dark background for any signs of precipitation (cloudiness, Tyndall effect). You can also measure absorbance at ~600 nm; an increase indicates scattering from precipitated particles.

  • Controls:

    • Vehicle Control: Test each final surfactant concentration in your actual assay without the compound to check for interference.

    • Negative Control: Compound added to buffer without surfactant to confirm precipitation.

Protocol 3: Cyclodextrin Inclusion Complex Formation
  • Objective: To prepare a soluble complex of the compound with HP-β-CD.

  • Materials:

    • This compound powder.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Aqueous assay buffer.

    • Stir plate and magnetic stir bar.

  • Procedure:

    • Prepare a 50 mM solution of HP-β-CD in your assay buffer. This concentration is a robust starting point.

    • Add an excess of your solid compound powder directly to the HP-β-CD solution (e.g., 1-2 mg/mL). The goal is to create a saturated solution.

    • Seal the container and stir vigorously at room temperature for 12-24 hours.

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

    • The clear filtrate is now your stock solution of the compound-cyclodextrin complex. The exact concentration of the dissolved compound must be determined analytically (e.g., via HPLC-UV or LC-MS).

    • This stock can then be diluted as needed for your assay.

  • Controls:

    • Vehicle Control: Prepare a solution of 50 mM HP-β-CD in buffer (with no compound) and test it in your assay at the same final concentration to ensure the cyclodextrin itself is inert.

References

  • Jadhav, M., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research, 5(3), 1596-1601. Available at: [Link]

  • Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S69. Available at: [Link]

  • Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

  • National Center for Biotechnology Information (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one. PubChem Compound Database. Retrieved from: [Link]

  • ChemBK (2024). 1-Chloro-2-methyl-2-propanol. ChemBK. Retrieved from: [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1079. Available at: [Link]

  • Pathak, S. M., et al. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. Clinical Pharmacology & Therapeutics, 106(5), 1055-1065. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Current Protocols in Chemical Biology, 7(4), 259-281. Available at: [Link]

  • Li, X., et al. (2019). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 11(7), 337. Available at: [Link]

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Technical Support Center: Ensuring the Stability of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate in their experimental workflows. We understand that maintaining the integrity of this compound is paramount for reproducible and reliable results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent, identify, and address the degradation of this compound.

Understanding the Molecule: A Foundation for Stability

This compound is a versatile ketone intermediate. Its structure, which includes a halogenated aromatic ring, makes it a valuable component in the synthesis of various active pharmaceutical ingredients (APIs). However, this same complex structure presents specific stability challenges that researchers must navigate. The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring can influence the reactivity of the carbonyl group and the aromatic system, making the molecule susceptible to degradation under certain conditions.

This guide will walk you through the potential degradation pathways and provide actionable strategies to ensure the stability of your compound throughout its handling, storage, and use in your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a new, unexpected peak in my HPLC analysis after storing my sample of this compound. What could be the cause?

A1: The appearance of a new peak in your chromatogram often indicates the presence of a degradation product. The most common causes of degradation for this compound are exposure to light (photodegradation), inappropriate pH conditions (acid or base hydrolysis), or reaction with oxidizing agents. To identify the specific cause, review your storage conditions. Was the sample protected from light? Was it stored in a neutral, aprotic solvent? Could it have come into contact with any oxidizing agents in your workflow?

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment.[1] We recommend storing the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent exposure to moisture and air. Storage at 2-8°C is ideal. Avoid storing it in solutions for extended periods, especially in protic or aqueous solvents. If you must store it in solution, use a dry, aprotic solvent like anhydrous acetonitrile or dichloromethane and store it at low temperatures.

Q3: My reaction yield is consistently lower than expected. Could degradation of the starting material be the issue?

A3: Yes, degradation of your starting material can significantly impact reaction yields. If you suspect this is the case, it is crucial to verify the purity of your this compound before starting your reaction. You can do this by running a quick purity check using HPLC-UV or by obtaining a fresh certificate of analysis from your supplier. Ensure that the solvents and reagents used in your reaction are compatible with the starting material and will not induce degradation. For instance, strong acids or bases in your reaction mixture could lead to hydrolysis of the ketone.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting common degradation issues.

Observation Potential Cause Recommended Action
Appearance of a more polar impurity in HPLC (earlier retention time) Hydrolysis: The ketone functional group may have been hydrolyzed, especially in the presence of acidic or basic conditions.- Verify pH: Ensure that the sample and any solvents used are neutral. Buffer your solutions if necessary.- Use Aprotic Solvents: For storage and reactions, favor aprotic solvents like acetonitrile, THF, or dichloromethane.- Control Water Content: Use anhydrous solvents and store the compound in a desiccated environment.
Appearance of multiple new peaks, some with altered UV spectra Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in aromatic ketones.[2] This can lead to complex mixtures of degradation products.- Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil.[1]- Work in a Dimly Lit Area: When handling the compound, minimize its exposure to direct light.- Use Photostability Chambers: For controlled experiments, utilize photostability chambers with defined light sources.
Gradual decrease in the main peak area over time with no distinct new peaks Oxidation: Slow oxidation by atmospheric oxygen or trace peroxides in solvents can lead to a general degradation of the compound. Ketones are generally resistant to oxidation, but strong oxidizing agents can cause cleavage of carbon-carbon bonds.[3][4]- Inert Atmosphere: Store and handle the compound under an inert atmosphere (argon or nitrogen).- Use Fresh Solvents: Ethers and other solvents can form peroxides over time. Use freshly opened bottles or test for peroxides before use.- Avoid Strong Oxidants: Be mindful of other reagents in your workflow that could act as oxidizing agents.
Discoloration of the solid or solution (e.g., yellowing) General Decomposition: This can be a sign of significant degradation due to a combination of factors, including heat, light, and air exposure.- Re-purify the material: If the discoloration is significant, consider re-purifying a small sample by chromatography to see if the active compound can be recovered.- Acquire a Fresh Batch: For critical experiments, it is often best to start with a fresh, high-purity batch of the compound.

Visualizing Potential Degradation Pathways

To better understand the potential degradation mechanisms, we have outlined the most probable pathways based on the chemical structure of this compound and the known reactivity of similar aromatic ketones.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidative Cleavage A 1-(4-Chloro-2-fluorophenyl)- 2-methylpropan-1-one B 4-Chloro-2-fluorobenzoic acid A->B Acid/Base C Isobutyraldehyde A->C Acid/Base D 1-(4-Chloro-2-hydroxyphenyl)- 2-methylpropan-1-one A->D UV Light (Dehalogenation) E 1-(2-Fluoro-4-hydroxyphenyl)- 2-methylpropan-1-one A->E UV Light (Dehalogenation) F 4-Chloro-2-fluorobenzoic acid A->F Strong Oxidant G Acetone A->G Strong Oxidant G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photostability (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC-UV Analysis G->H I LC-MS Analysis (for identification) G->I J Assess Purity & Quantify Degradants H->J K Identify Degradation Products I->K L Elucidate Degradation Pathways J->L K->L

Caption: Workflow for a forced degradation study of this compound.

By following the guidance in this technical support center, you will be well-equipped to handle this compound with confidence, ensuring the integrity of your starting material and the reliability of your experimental outcomes. Should you have any further questions, please do not hesitate to contact our technical support team.

References

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Validation & Comparative

A Comparative Guide to 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one and Other Phenyl Ketones for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that profoundly influences the trajectory of a research program. Phenyl ketones, a versatile class of compounds, are pivotal building blocks in the synthesis of a vast array of biologically active molecules and functional materials. This guide provides an in-depth, objective comparison of 1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-one against other relevant phenyl ketones, supported by experimental data and established scientific principles.

Introduction to Halogenated Phenyl Ketones

The introduction of halogen atoms into the phenyl ring of a ketone can dramatically alter its physicochemical properties, including reactivity, metabolic stability, and biological activity. This guide will focus on a comparative analysis of this compound, examining the synergistic or antagonistic effects of the ortho-fluoro and para-chloro substituents. We will compare its performance with its close analog, 1-(4-chlorophenyl)-2-methylpropan-1-one, and the parent compound, acetophenone, to provide a comprehensive understanding of its unique characteristics.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the phenyl ring significantly impacts the electronic and steric environment of the carbonyl group, which in turn dictates the molecule's physical and chemical behavior.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₁₀ClFO200.641341892-32-7[1]
1-(4-Chlorophenyl)-2-methylpropan-1-oneC₁₀H₁₁ClO182.6418713-58-1[2]
AcetophenoneC₈H₈O120.1598-86-2

Synthesis of Substituted Phenyl Ketones: A Practical Comparison

The synthesis of these phenyl ketones is most commonly achieved through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of a substituted benzene with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

General Synthetic Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Substituted Benzene D Friedel-Crafts Acylation A->D B Isobutyryl Chloride B->D C Aluminum Chloride (Lewis Acid) C->D Catalyst E Substituted Phenyl Ketone D->E

Caption: General workflow for the synthesis of substituted phenyl ketones via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure that can be adapted for the synthesis of the target compounds.

Materials:

  • Substituted benzene (e.g., 1-chloro-3-fluorobenzene or chlorobenzene)

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Add isobutyryl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • Slowly add the substituted benzene (1.0 equivalent) from the dropping funnel to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are extremely sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst. Therefore, all glassware must be flame-dried, and anhydrous reagents and solvents must be used.

  • Low Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction and to minimize the formation of side products, particularly to enhance para-selectivity and reduce ortho-substitution where applicable.

  • Order of Addition: Adding the substituted benzene to the pre-formed complex of isobutyryl chloride and aluminum chloride helps to ensure the rapid formation of the acylium ion and can improve reaction efficiency.

Spectroscopic Analysis: Unveiling Electronic Effects

The electronic environment of the carbonyl group and the aromatic ring is significantly influenced by the nature and position of the halogen substituents. This is reflected in their NMR and IR spectra.

Comparative Spectroscopic Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (C=O stretch, cm⁻¹)
This compound Aromatic H: ~7.2-7.8 (m), CH: ~3.4-3.6 (septet), CH₃: ~1.1-1.2 (d)Carbonyl C: ~204-206, Aromatic C: ~115-160 (with C-F couplings), CH: ~35-37, CH₃: ~18-20~1670-1680
1-(4-Chlorophenyl)-2-methylpropan-1-one Aromatic H: ~7.4 (d), ~7.9 (d), CH: ~3.5 (septet), CH₃: ~1.2 (d)Carbonyl C: ~205, Aromatic C: ~128-139, CH: ~35.5, CH₃: ~19.1~1680-1690
Acetophenone Aromatic H: ~7.4-7.6 (m), ~7.9-8.0 (m), CH₃: ~2.6 (s)Carbonyl C: ~198, Aromatic C: ~128-137, CH₃: ~26~1685-1695

Interpretation of Spectroscopic Data:

  • ¹H NMR: The presence of the electron-withdrawing fluorine atom in the ortho position in this compound is expected to deshield the adjacent aromatic protons, shifting their signals downfield compared to the non-fluorinated analog. The isopropyl group protons (septet for the CH and doublet for the CH₃) will show characteristic splitting patterns.

  • ¹³C NMR: The carbonyl carbon signal in all three compounds appears in the characteristic downfield region for ketones (~198-206 ppm). The electronegative halogen substituents in the substituted compounds will influence the chemical shifts of the aromatic carbons. Notably, the carbons directly bonded to fluorine in this compound will exhibit characteristic C-F coupling.

  • IR Spectroscopy: The carbonyl (C=O) stretching frequency is sensitive to the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups tend to increase the C=O bond order and shift the stretching frequency to a higher wavenumber. However, in the case of this compound, the ortho-fluoro substituent may also induce steric effects that can influence the planarity of the carbonyl group with the aromatic ring, potentially leading to a slight decrease in the C=O stretching frequency compared to the 4-chloro analog.

Reactivity Profile: The Impact of Halogenation

The reactivity of the carbonyl group is a key determinant of the utility of these phenyl ketones as synthetic intermediates. The electronic and steric effects of the halogen substituents play a crucial role.

Reduction of the Carbonyl Group

The reduction of the ketone to a secondary alcohol is a fundamental transformation.

Experimental Protocol: Reduction with Sodium Borohydride

A Phenyl Ketone D Reduction Reaction A->D B Sodium Borohydride (NaBH₄) B->D C Methanol (Solvent) C->D E Secondary Alcohol D->E

Caption: Workflow for the reduction of a phenyl ketone to a secondary alcohol.

Procedure:

  • Dissolve the phenyl ketone (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Comparative Reactivity: The electron-withdrawing nature of the chloro and fluoro substituents in this compound and 1-(4-chlorophenyl)-2-methylpropan-1-one makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride from sodium borohydride compared to the unsubstituted acetophenone. The additional inductive effect of the ortho-fluoro group in this compound may lead to a slightly faster reaction rate compared to the 4-chloro analog, although steric hindrance from the ortho substituent could counteract this effect to some extent.

Grignard Reaction

The Grignard reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Reaction with Methylmagnesium Bromide

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, place the phenyl ketone (1.0 equivalent) dissolved in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add methylmagnesium bromide (1.2 equivalents, solution in diethyl ether) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the tertiary alcohol.

Comparative Reactivity: Similar to the reduction reaction, the increased electrophilicity of the carbonyl carbon in the halogenated phenyl ketones is expected to enhance their reactivity towards Grignard reagents compared to acetophenone. The ortho-fluoro substituent in this compound may slightly increase the reaction rate due to its inductive electron-withdrawing effect, but steric hindrance could play a more significant role in this case, potentially slowing the reaction compared to the less hindered 1-(4-chlorophenyl)-2-methylpropan-1-one.

Biological Activity: Structure-Activity Relationship Insights

Phenyl ketones and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[3] The halogenation pattern is a key determinant of this activity.

While direct comparative biological data for this compound is limited in the public domain, we can infer potential trends based on related structures. Halogenation can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and interact with biological targets. The specific position and nature of the halogen can also influence binding affinity and metabolic stability.

For instance, studies on other halogenated aromatic compounds have shown that the introduction of fluorine can block metabolic oxidation at that position, thereby increasing the compound's half-life. The combination of a chloro and a fluoro group may offer a unique profile of lipophilicity, electronic properties, and metabolic stability that could be advantageous in drug design. Further experimental investigation is required to fully elucidate the biological activity profile of this compound in comparison to its analogs.

Conclusion

This guide has provided a comprehensive comparison of this compound with other relevant phenyl ketones. The presence of the ortho-fluoro and para-chloro substituents significantly influences its synthesis, spectroscopic properties, and reactivity.

  • Synthesis: The Friedel-Crafts acylation is a reliable method for the synthesis of these compounds, with the substitution pattern on the aromatic ring dictating the reaction conditions and regioselectivity.

  • Spectroscopy: The electronic effects of the halogen substituents are clearly observable in the NMR and IR spectra, providing valuable structural information.

  • Reactivity: The halogenated phenyl ketones are generally more reactive towards nucleophiles than their non-halogenated counterparts due to the electron-withdrawing nature of the halogens. The ortho-fluoro substituent in this compound introduces additional electronic and steric factors that can fine-tune its reactivity.

For researchers in drug discovery and development, this compound represents a valuable and versatile building block. Its unique combination of substituents offers the potential to modulate biological activity and pharmacokinetic properties in novel ways. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for the effective utilization of this and other phenyl ketones in your research endeavors.

References

Click to expand
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A Comparative Analysis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the constitutional isomers of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone with potential applications in pharmaceutical and chemical research. As the precise substitution pattern of functional groups on an aromatic ring can significantly influence a molecule's physicochemical properties and biological activity, this document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, characterization, and potential biological implications of these isomers.

Introduction to the Isomers of 1-(Chloro-fluorophenyl)-2-methylpropan-1-one

The core structure of this compound features a phenyl ring substituted with one chlorine atom, one fluorine atom, and an isobutyryl group. The relative positions of the chloro and fluoro substituents give rise to six possible constitutional isomers. These isomers share the same molecular formula (C₁₀H₁₀ClFO) and molecular weight (200.64 g/mol ) but differ in their chemical and physical properties due to the distinct electronic and steric environments created by the varying substitution patterns.

The six constitutional isomers are systematically named based on the positions of the halogen substituents on the phenyl ring:

  • Isomer 1: this compound

  • Isomer 2: 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one

  • Isomer 3: 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-one

  • Isomer 4: 1-(5-Chloro-2-fluorophenyl)-2-methylpropan-1-one

  • Isomer 5: 1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-one

  • Isomer 6: 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-one

It is important to note that none of these isomers possess a chiral center in their ground state, and therefore, they do not have enantiomers.

Synthetic Strategies: The Friedel-Crafts Acylation Approach

The most direct and widely applicable method for the synthesis of these isomers is the Friedel-Crafts acylation of a corresponding chlorofluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2]. The key challenge in synthesizing a specific isomer lies in controlling the regioselectivity of the acylation reaction on the disubstituted benzene ring.

The directing effects of the halogen substituents play a crucial role in determining the position of electrophilic attack by the acylium ion. Both chlorine and fluorine are ortho-, para-directing deactivators. However, fluorine is a stronger deactivator than chlorine. Steric hindrance from the substituents also significantly influences the product distribution.

General Experimental Protocol for Friedel-Crafts Acylation:

This protocol is a generalized procedure and may require optimization for each specific isomer.

Materials:

  • Appropriate chlorofluorobenzene isomer (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride to the stirred suspension.

  • Add the corresponding chlorofluorobenzene isomer dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired isomer.

Isomer-Specific Synthesis and Regioselectivity:

  • This compound (Isomer 1): The starting material is 1-chloro-3-fluorobenzene. The fluorine at C1 is a stronger deactivator than the chlorine at C3. Both are ortho-, para-directing. The positions ortho and para to fluorine are C2, C6, and C4. The positions ortho and para to chlorine are C2, C4, and C6. The most activated position that is sterically accessible is C4 (para to fluorine and ortho to chlorine). Thus, acylation is expected to predominantly occur at the C4 position, leading to the desired product.

  • 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one (Isomer 2): Starting from 1-chloro-2-fluorobenzene. The fluorine at C1 is a stronger deactivator. Both are ortho-, para-directing. The positions ortho and para to fluorine are C2, C6, and C4. The positions ortho and para to chlorine are C1, C3, and C5. The position C4 is para to fluorine and meta to chlorine, making it a likely site for acylation.

  • 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-one (Isomer 3): Starting from 3-chloro-1-fluorobenzene. The fluorine at C1 directs to C2, C4, and C6. The chlorine at C3 directs to C2, C4, and C6. The position C6 is para to fluorine and ortho to chlorine, making it a highly probable site of acylation.

  • 1-(5-Chloro-2-fluorophenyl)-2-methylpropan-1-one (Isomer 4): Starting from 1-chloro-4-fluorobenzene. Both halogens direct to the same positions (C2 and C3, and their equivalents). Due to steric hindrance from the fluorine at C1, acylation is more likely to occur at the position ortho to the chlorine (C2), leading to the desired isomer.

  • 1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-one (Isomer 5): Starting from 1-chloro-4-fluorobenzene. As mentioned for Isomer 4, acylation is expected at the positions ortho to the halogens. Acylation at the position ortho to fluorine (C2) would yield this isomer.

  • 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-one (Isomer 6): Starting from 1-chloro-3-fluorobenzene. Acylation at the position between the two halogens (C2) is highly disfavored due to severe steric hindrance. This isomer is expected to be a minor product, if formed at all, under standard Friedel-Crafts conditions.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Chlorofluorobenzene Isomer Chlorofluorobenzene Isomer Friedel-Crafts Acylation Friedel-Crafts Acylation Chlorofluorobenzene Isomer->Friedel-Crafts Acylation Isobutyryl Chloride Isobutyryl Chloride Isobutyryl Chloride->Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation Catalyst Quenching (Ice/HCl) Quenching (Ice/HCl) Friedel-Crafts Acylation->Quenching (Ice/HCl) Extraction Extraction Quenching (Ice/HCl)->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Drying->Purification (Chromatography/Recrystallization) Target Isomer Target Isomer Purification (Chromatography/Recrystallization)->Target Isomer

Figure 1: General workflow for the synthesis of 1-(chloro-fluorophenyl)-2-methylpropan-1-one isomers.

Comparative Analytical Characterization

The structural differences among the isomers lead to distinct spectroscopic and chromatographic profiles.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for each isomer. The number of distinct aromatic proton signals and their multiplicities (singlet, doublet, triplet, doublet of doublets) will vary depending on the symmetry and the electronic environment of the protons. Protons ortho to the fluorine atom will exhibit a larger coupling constant (JHF) compared to those in meta or para positions. The isopropyl protons will appear as a doublet for the six methyl protons and a septet for the single methine proton, with their chemical shifts being relatively similar across the isomers.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the positions of the halogen substituents. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). Carbons at the ortho, meta, and para positions will exhibit smaller, but still observable, multi-bond coupling constants.

Predicted Spectroscopic Data:

IsomerPredicted Aromatic ¹H NMR Signals (Multiplicity)Predicted Key Aromatic ¹³C NMR Signals (Approx. ppm)
1 3 signals (dd, d, t)C-F (~160), C-Cl (~135), C=O (~200)
2 3 signals (m)C-F (~158), C-Cl (~133), C=O (~200)
3 3 signals (dd, ddd, t)C-F (~165), C-Cl (~130), C=O (~200)
4 3 signals (dd, ddd, t)C-F (~162), C-Cl (~130), C=O (~200)
5 3 signals (dd, d, d)C-F (~163), C-Cl (~132), C=O (~200)
6 2 signals (t, d)C-F (~160), C-Cl (~130), C=O (~200)

Mass Spectrometry (MS):

All isomers will exhibit a molecular ion peak (M⁺) at m/z 200 and an M+2 peak at m/z 202 with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom. The fragmentation patterns are expected to be similar, with major fragments corresponding to the loss of the isopropyl group and the acylium ion.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC):

The separation of these constitutional isomers can be achieved using reversed-phase HPLC. The elution order will depend on the relative polarity of the isomers. Generally, isomers with a greater dipole moment will be more polar and elute earlier. A C18 column is a good starting point for method development.

Gas Chromatography (GC):

GC can also be employed for the separation of these isomers. The elution order will be primarily determined by the boiling points of the isomers, with lower boiling point isomers eluting first. The boiling points are influenced by the intermolecular forces, which are affected by the molecular shape and dipole moment.

G cluster_chromatogram Hypothetical Chromatogram Isomer Mixture Isomer Mixture HPLC Column (e.g., C18) HPLC Column (e.g., C18) Isomer Mixture->HPLC Column (e.g., C18) Injection Detector (UV) Detector (UV) HPLC Column (e.g., C18)->Detector (UV) Elution with Mobile Phase Chromatogram Intensity vs. Retention Time (Separated Isomer Peaks) Detector (UV)->Chromatogram

Figure 2: Workflow for the HPLC separation of the constitutional isomers.

Comparative Biological Activity: A Predictive Outlook

  • Pharmacokinetics: Lipophilicity, metabolic stability, and membrane permeability can all be influenced by the location of the halogens.

  • Pharmacodynamics: The electronic properties and steric bulk of the halogens can affect how the molecule interacts with its biological target (e.g., an enzyme or receptor).

A study on the positional isomers of chloro-cathinones demonstrated that the position of the chlorine atom on the phenyl ring (ortho, meta, or para) had a significant impact on their cytotoxicity and neurotoxicity[3]. For instance, the para-substituted isomer often exhibits different activity profiles compared to its ortho and meta counterparts. This highlights the importance of synthesizing and evaluating each isomer individually during drug discovery and development.

It can be hypothesized that the different electronic distributions and dipole moments of the 1-(chloro-fluorophenyl)-2-methylpropan-1-one isomers will lead to variations in their biological activities. For example, an isomer with a halogen in a position that facilitates a key hydrogen bond or a halogen bond with a biological target may exhibit higher potency.

G cluster_ADME Pharmacokinetics (ADME) cluster_PD Pharmacodynamics Isomer Isomer Absorption Absorption Isomer->Absorption Distribution Distribution Isomer->Distribution Metabolism Metabolism Isomer->Metabolism Excretion Excretion Isomer->Excretion Target Binding Target Binding Isomer->Target Binding Biological Response Biological Response Target Binding->Biological Response

Figure 3: The influence of isomerism on pharmacokinetic and pharmacodynamic properties.

Conclusion

The six constitutional isomers of this compound represent a set of closely related molecules with the potential for distinct chemical and biological properties. This guide has outlined a systematic approach to their synthesis via Friedel-Crafts acylation, highlighting the importance of understanding regioselectivity. Furthermore, a framework for their comparative analytical characterization using spectroscopic and chromatographic techniques has been presented. While direct experimental data for a comprehensive comparison is not yet available, this guide provides a solid foundation for researchers to embark on the synthesis and evaluation of these interesting compounds, with the understanding that even subtle changes in molecular structure can lead to significant differences in function.

References

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2025). PubMed Central. [Link]

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A Multi-pronged Approach to Validating the Structure of Synthesized 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structural Elucidation

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. The biological activity, metabolic stability, and overall potential of a compound are intrinsically linked to its precise atomic arrangement.[1] This guide provides an in-depth, experience-driven comparison of the essential analytical techniques for validating the structure of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one, a ketone intermediate with potential applications in medicinal chemistry and agrochemical synthesis.

The Analytical Gauntlet: A Workflow for Unambiguous Confirmation

The validation process is a systematic investigation where each technique provides complementary information. An integrated approach, combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is the gold standard for the structural elucidation of organic compounds.[2][3]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesized_Product Synthesized This compound IR FTIR Spectroscopy (Functional Group ID) Synthesized_Product->IR MS Mass Spectrometry (Molecular Weight & Formula) Synthesized_Product->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Synthesized_Product->NMR Integration Integrate & Correlate Data IR->Integration MS->Integration NMR->Integration Structure_Confirmed Structure Validated Integration->Structure_Confirmed

Caption: Workflow for structural validation of the target compound.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is our first pass, a rapid and effective method to confirm the presence of key functional groups. For our target molecule, the most prominent feature we expect to see is the carbonyl (C=O) stretch of the ketone.[4] Its intensity and position on the spectrum are highly diagnostic.

Expected Data: The carbonyl group (C=O) produces a strong, sharp absorption peak.[4] For a typical saturated aliphatic ketone, this peak appears around 1715 cm⁻¹.[5] However, when the carbonyl is conjugated with an aromatic ring, as in our target molecule, the peak position is lowered by approximately 30 cm⁻¹ due to resonance, which weakens the C=O bond.[6][7] Therefore, we anticipate a strong absorption in the 1685-1690 cm⁻¹ range. Other expected absorptions include C-H stretches for the aromatic ring (~3030 cm⁻¹) and the isopropyl group (2950-2850 cm⁻¹), and aromatic C=C bending in the 1700-1500 cm⁻¹ region.[8]

Functional GroupExpected Absorption (cm⁻¹)IntensityRationale
C=O (Aryl Ketone)1685 - 1690StrongConjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone.[6]
C-H (Aromatic)~3030VariableStretching vibrations of hydrogens on the phenyl ring.
C-H (Aliphatic)2950 - 2850Medium to StrongStretching vibrations of the isopropyl group hydrogens.
C=C (Aromatic)1700 - 1500MediumBending vibrations characteristic of the aromatic ring.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the purified solid sample directly onto the ATR crystal. If the sample is an oil, a single drop is sufficient.

  • Background Scan: With the ATR anvil disengaged, run a background scan to capture the spectrum of the ambient environment (air, CO₂). This will be subtracted from the sample spectrum.

  • Sample Scan: Lower the anvil to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern.[9] For our target, we expect to see a clear molecular ion peak that corresponds to its chemical formula, C₁₀H₁₀ClFO.[10] A crucial validation point is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak pattern with an approximate intensity ratio of 3:1, a definitive marker for a monochlorinated compound.

Expected Data:

  • Molecular Ion (M⁺): The calculated molecular weight is 200.64 g/mol .[10] We expect to see a peak cluster corresponding to the molecular ion. The peak for the molecule containing ³⁵Cl will be at m/z ≈ 200, and the peak for the molecule with ³⁷Cl will be at m/z ≈ 202, with the ~3:1 intensity ratio.

  • Major Fragmentation: Ketones commonly undergo α-cleavage, where the bond adjacent to the carbonyl group breaks.[11][12] This would lead to two primary fragmentation pathways for our molecule.

G cluster_pathA Pathway A: Loss of Isopropyl Radical cluster_pathB Pathway B: Loss of Aryl Radical Parent [C₁₀H₁₀ClFO]⁺ m/z ≈ 200/202 FragmentA [Cl(F)C₆H₃CO]⁺ m/z ≈ 157/159 Parent->FragmentA α-cleavage FragmentB [CH(CH₃)₂CO]⁺ m/z = 71 Parent->FragmentB α-cleavage RadicalA •CH(CH₃)₂ RadicalB •C₆H₃(F)Cl

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Ion FragmentExpected m/zRationale
[C₁₀H₁₀ClFO]⁺ (Molecular Ion)200 / 202Represents the intact molecule with ³⁵Cl and ³⁷Cl isotopes.
[C₇H₃ClFO]⁺157 / 159Result of α-cleavage with the loss of the isopropyl radical (•C₃H₇). This is often a very stable and abundant acylium ion.
[C₄H₇O]⁺71Result of α-cleavage with the loss of the 4-chloro-2-fluorophenyl radical.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC inlet, which is heated to vaporize the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the target compound from any residual solvents or impurities based on boiling point and polarity.

  • Ionization: As the compound elutes from the GC column, it enters the MS source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule.[9] ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.[13] For our target molecule, the combination of these two techniques will allow us to map out the entire atomic framework.

¹H NMR Spectroscopy

Expected Data: We anticipate three distinct sets of signals corresponding to the three non-equivalent proton environments in the molecule.

  • Aromatic Protons (3H): The protons on the substituted phenyl ring will appear in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current.[14] The electron-withdrawing effects of the chlorine and fluorine atoms will further shift these signals downfield. The splitting pattern will be complex due to coupling between the protons and to the fluorine atom (H-F coupling).

  • Isopropyl Methine Proton (1H): This single proton is adjacent to seven other protons (the six methyl protons). According to the n+1 rule, its signal should be split into a septet (7 lines). It will be shifted downfield due to the proximity of the electron-withdrawing carbonyl group.

  • Isopropyl Methyl Protons (6H): The six protons of the two methyl groups are chemically equivalent. They are adjacent to the single methine proton, so their signal will be split into a doublet (2 lines). This is a classic signature of an isopropyl group.[15]

Caption: Predicted ¹H NMR signal splitting for the isopropyl group.

Proton EnvironmentIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Aromatic Protons3H7.0 - 8.0MultipletDeshielded by the aromatic ring and halogens. Complex splitting due to H-H and H-F coupling.
Isopropyl -CH1H3.5 - 4.0SeptetDeshielded by the adjacent carbonyl group. Split by 6 equivalent methyl protons (n+1=7).
Isopropyl -CH₃6H1.1 - 1.3DoubletShielded aliphatic protons. Split by the single methine proton (n+1=2).
¹³C NMR Spectroscopy

Expected Data: Due to molecular symmetry, we expect to see 8 distinct signals in the proton-decoupled ¹³C NMR spectrum, as two pairs of aromatic carbons are equivalent.

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the range of 190-200 ppm for an aryl ketone.[16]

  • Aromatic Carbons (6C, 4 signals): These will appear in the 115-140 ppm range. The carbons directly bonded to fluorine and chlorine will have their chemical shifts significantly affected. The C-F bond, in particular, will cause the signal for that carbon to be split into a doublet.

  • Isopropyl Carbons (2 signals): The methine carbon (-CH) will be further downfield than the methyl carbons (-CH₃) due to its proximity to the carbonyl group.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C=O190 - 200Highly deshielded due to sp² hybridization and bonding to electronegative oxygen.[16]
Aromatic C-Cl~135-140Deshielded by the electronegative chlorine atom.
Aromatic C-F~160-165 (doublet)Highly deshielded by fluorine and split due to C-F coupling.
Other Aromatic C115 - 135Typical range for aromatic carbons.
Isopropyl -CH35 - 45Deshielded by the adjacent carbonyl group.
Isopropyl -CH₃15 - 25Shielded aliphatic carbons.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Reference Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).

  • Data Acquisition: The sample is subjected to a series of radiofrequency pulses, and the resulting signal (Free Induction Decay or FID) is recorded. For ¹³C NMR, many scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[16]

  • Data Processing: A Fourier Transform (FT) is applied to the FID to convert the time-domain signal into the frequency-domain spectrum that is typically presented. Phasing and baseline correction are performed to produce the final, interpretable spectrum.

Conclusion: A Convergence of Evidence

When the predicted data outlined in this guide aligns with the experimental results, researchers can have high confidence in the structural integrity of their synthesized this compound, enabling them to proceed with further research and development with a solid analytical foundation.

References

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A Senior Application Scientist's Guide to Profiling Small Molecule Cross-Reactivity: The Case of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In preclinical drug discovery, the early and accurate assessment of a compound's selectivity is paramount to mitigating downstream risks of toxicity and misleading biological interpretations.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel chemical entity (NCE), using the compound 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one as a representative example. We will explore a multi-tiered strategy, beginning with computational prediction of off-target liabilities and progressing through a cascade of robust in vitro biological assays. Detailed, field-tested protocols for kinase profiling, G-protein-coupled receptor (GPCR) screening, and critical safety assays such as hERG channel inhibition are presented. The objective is to equip researchers, scientists, and drug development professionals with the principles and practical methodologies required to build a comprehensive selectivity profile, ensuring the confident progression of promising lead candidates.

Introduction: The Challenge of Selectivity

The journey of a small molecule from a "hit" to a viable drug candidate is fraught with challenges, chief among them being the potential for off-target interactions.[1] A molecule's interaction with unintended proteins can lead to a host of undesirable outcomes, from reduced therapeutic efficacy to severe toxicity.[2] The principle of "one drug, one target" is often an oversimplification; many successful drugs exhibit polypharmacology. However, this must be a well-understood and ideally, beneficial, set of interactions rather than a liability.[3]

The compound at the center of our discussion, this compound, is a novel chemical entity. Its structure, featuring a halogenated phenyl ring and a ketone, provides chemical handles for potential protein interactions, but its primary target and off-target profile are unknown. This scenario is typical in early-stage discovery, where a compound may show promising activity in a phenotypic screen, but its mechanism and selectivity are yet to be elucidated. Therefore, a systematic and rigorous cross-reactivity assessment is not just recommended; it is a critical step in the validation process.[1][4]

The Selectivity Assessment Workflow: A Phased Approach

A robust strategy for profiling cross-reactivity integrates computational and experimental methods in a logical cascade. This approach allows for the efficient use of resources by using predictive, lower-cost methods to guide more complex and resource-intensive experimental validation.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Safety & Functional Validation in_silico In Silico Profiling (Structure-based & Ligand-based) admet ADMET Prediction in_silico->admet Prioritize liabilities primary_screen Broad Panel Primary Screen (e.g., Kinase Panel @ 1 conc.) in_silico->primary_screen Guide panel selection secondary_screen Dose-Response Assays (IC50 determination for hits) primary_screen->secondary_screen Identify initial hits safety_panel Safety Pharmacology Panel (hERG, GPCRs, Ion Channels) secondary_screen->safety_panel Focus on potent off-targets cell_assay Cell-Based Functional Assays safety_panel->cell_assay Confirm physiological relevance report Selectivity Report & Go/No-Go Decision cell_assay->report Build comprehensive profile

Caption: A phased workflow for assessing small molecule cross-reactivity.

Phase 1: In Silico Prediction of Off-Target Liabilities

Before committing to expensive wet-lab experiments, computational tools can provide a valuable forecast of a compound's potential off-target interactions.[5][6] These methods use the 2D or 3D structure of the small molecule to predict its binding affinity against a large database of protein targets.[1][7]

  • Ligand-Based Approaches: These methods compare the structure of this compound to databases of known active compounds. If the NCE shares structural or electrostatic features with known kinase inhibitors, for example, it flags kinases as a potential target class to investigate.

  • Structure-Based Approaches (Docking): If crystal structures are available for common off-targets (e.g., the ATP binding pocket of various kinases, the active site of hERG), the NCE can be computationally "docked" into these sites to predict binding energy and pose. This can help prioritize which target families to screen experimentally.[5]

While predictive, these tools are not a substitute for experimental validation and require careful interpretation.[8] Their primary role is to generate hypotheses and guide the design of efficient screening cascades.[9]

Phase 2: In Vitro Broad Panel Screening

The core of a cross-reactivity assessment lies in screening the compound against large, diverse panels of purified proteins.[4] This generates empirical data on where the compound binds and with what potency.

Kinase Selectivity Profiling

Protein kinases are one of the largest and most important drug target families, but their shared ATP-binding site makes off-target inhibition a common challenge.[2][4] Profiling against a broad kinase panel is therefore a standard step.[10][11]

Experimental Strategy: A two-tiered approach is efficient and cost-effective.[4]

  • Primary Screen: Test the compound at a single, high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >350 kinases).[10]

  • Secondary Screen: For any kinase showing significant inhibition (e.g., >70% inhibition) in the primary screen, perform a full 10-point dose-response curve to determine the IC50 value.[4]

Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP)

This protocol describes a gold-standard method for measuring kinase activity.

  • Preparation: Prepare a reaction buffer appropriate for the specific kinase being tested. This typically includes a buffer (e.g., HEPES), MgCl₂, BSA, and DTT.

  • Compound Plating: Serially dilute this compound in DMSO, then dilute into the assay plate (e.g., 384-well) to achieve the final desired concentrations (e.g., 10 µM down to 0.5 nM). Include vehicle (DMSO) controls and a known inhibitor as a positive control.

  • Enzyme & Substrate Addition: Add the kinase and its specific peptide or protein substrate to the wells.

  • Initiation: Start the reaction by adding the ATP mixture, which includes both cold ATP and radiolabeled [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to accurately reflect competitive inhibition.[12]

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

Target Kinase% Inhibition @ 10 µMIC50 (nM)Target FamilyComments
Target X 98% 50 (Assumed Primary) Potent on-target activity
CDK2/CycA85%850CMGCOff-target hit
p38α (MAPK14)78%1,200CMGCOff-target hit
SRC55%>10,000Tyrosine KinaseWeak inhibition
EGFR12%>10,000Tyrosine KinaseNo significant activity
VEGFR2 (KDR)8%>10,000Tyrosine KinaseNo significant activity
GPCR Panel Screening

G-protein-coupled receptors (GPCRs) represent another major class of drug targets where off-target activity can lead to unwanted side effects.[2][13] Screening is typically performed using competitive radioligand binding assays.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Use cell membranes prepared from cell lines stably overexpressing the GPCR target of interest (e.g., HEK293 cells).[14]

  • Assay Setup: In an assay plate, combine the cell membranes, a known radiolabeled ligand for the target GPCR, and various concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the plate contents through a filtermat, which traps the membranes (and any bound radioligand) while allowing unbound radioligand to pass through.

  • Detection: Measure the radioactivity captured on the filtermat using a scintillation counter.

  • Data Analysis: A reduction in radioactivity compared to the vehicle control indicates that the test compound has displaced the radioligand from the receptor. Calculate the percent inhibition and determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Phase 3: Safety Pharmacology Profiling

This phase focuses on targets with well-established links to clinical adverse events. The goal is to identify potential liabilities early in development.

hERG Potassium Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, which can lead to a fatal cardiac arrhythmia known as Torsades de Pointes.[15][16] Regulatory agencies strongly recommend early evaluation of hERG liability.[16] Automated patch clamp is the gold-standard method for this assessment.[15]

G cluster_0 hERG Assay Workflow prep Cell Prep HEK293 cells stably expressing hERG patch Automated Patch Clamp (e.g., QPatch) prep->patch protocol Voltage Protocol Apply specific voltage steps to elicit hERG current patch->protocol compound Compound Application Apply vehicle, then test compound sequentially protocol->compound measure Measurement Record peak tail current compound->measure analysis Data Analysis Calculate % inhibition vs. vehicle control Determine IC50 measure->analysis

Caption: Workflow for an automated hERG patch clamp assay.

Protocol: Automated Patch Clamp hERG Assay

  • Cell Culture: Use a validated cell line (e.g., HEK293) stably expressing the hERG channel.

  • Assay Platform: The experiment is performed on an automated patch clamp system (e.g., QPatch or SyncroPatch).[15]

  • Cell Sealing: Cells are captured on the measurement plate, and a high-resistance seal ("gigaseal") is formed between the cell membrane and the aperture.

  • Whole-Cell Configuration: The cell membrane is ruptured to gain electrical access to the cell's interior, achieving "whole-cell" configuration.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell. This typically involves a depolarizing pulse to open the hERG channels, followed by a repolarizing step where the characteristic "tail current" is measured. This protocol is repeated continuously.[17]

  • Baseline & Vehicle: A stable baseline current is established in an extracellular solution. Vehicle (e.g., 0.1% DMSO) is then applied to confirm it has no effect on the current.[15]

  • Compound Application: this compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell.[15] The effect on the tail current is monitored until a steady-state inhibition is reached.[17]

  • Positive Control: A known hERG inhibitor (e.g., E-4031) is used to confirm assay sensitivity.[15]

  • Data Analysis: The peak tail current amplitude in the presence of the compound is compared to the baseline amplitude in the vehicle solution to calculate the percentage of inhibition.[17] An IC50 value is determined from the dose-response curve.

Data Interpretation & Comparison:

Assay PanelTargetTest Compound IC50/KiSignificance & Next Steps
Kinase Target X50 nMPotent primary target. Proceed to cellular functional assays.
CDK2/CycA850 nMOff-target activity. A >10-fold window is often desired. Assess in cell cycle assays.
p38α1,200 nMOff-target activity. Assess potential for anti-inflammatory effects or liabilities.
GPCR 5-HT₂B2,500 nMOff-target hit. Flag for potential cardiac valvulopathy risk assessment.
Safety hERG Channel>30 µMLow risk of hERG-mediated cardiotoxicity. A >30-fold margin over therapeutic plasma concentration is generally considered safe.

Conclusion and Best Practices

The systematic evaluation of this compound against broad panels of kinases, GPCRs, and critical safety targets like hERG provides a foundational understanding of its selectivity profile. The hypothetical data generated in this guide illustrates a compound with high potency for its intended target ("Target X") but with identifiable off-target activities against CDK2 and p38α that require further investigation. Crucially, the compound shows a low risk of hERG inhibition, a positive indicator for its safety profile.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Embrace a Tiered Approach: Start with broad, cost-effective screening to cast a wide net, then follow up with more detailed dose-response and functional assays for initial hits.[4]

  • Context is Crucial: Selectivity is not absolute. The significance of an off-target IC50 value depends on the potency against the primary target and the anticipated therapeutic plasma concentration. A "selectivity window" of at least 10-fold, and ideally 100-fold, between the primary target and off-targets is a common goal.

  • Validate, Validate, Validate: No single assay tells the whole story. It is advisable to use multiple techniques to confirm observed activities.[18] Confirm biochemical hits in relevant cell-based functional assays to understand the physiological consequence of target engagement.

  • Prioritize Safety: Early assessment of key safety liabilities, particularly hERG inhibition, is non-negotiable to prevent costly late-stage failures.[16]

By adhering to these principles and employing the robust methodologies described, development teams can build a comprehensive and reliable cross-reactivity profile, enabling data-driven decisions and increasing the probability of success for novel therapeutic candidates.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026, January 21). MDPI. Retrieved January 23, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one. As a trusted partner in your research, we are committed to providing value beyond the product by ensuring you have the necessary knowledge to maintain a safe and compliant laboratory environment. The following procedures are based on established best practices for halogenated organic compounds and are designed to empower researchers, scientists, and drug development professionals with the expertise to handle this chemical waste responsibly.

Understanding the Hazard Profile

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Eye Irritation: Expected to cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]

  • Toxicity: While specific toxicity data is unavailable, many halogenated organic compounds are toxic and may pose long-term environmental risks if not disposed of properly.[3] Discharge into the environment must be avoided.[4]

The GHS hazard classifications for a similar compound, 1-(4-chlorophenyl)-2-methylpropan-1-one, are summarized below:

Hazard ClassCategoryGHS Code
Skin Corrosion/Irritation2H315
Serious Eye Damage/Eye Irritation2AH319
Specific Target Organ Toxicity, Single Exposure3H335
Data derived from a structurally similar compound and should be treated as indicative.[1]

Due to these potential hazards, this compound must be treated as a hazardous waste.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with proper segregation and ends with compliant removal by a licensed waste management service.

dot

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Stream (Halogenated Organic) B Select Appropriate Waste Container (Chemically resistant, labeled) A->B  Select Container C Segregate from Non-Halogenated Waste B->C  Segregate D Store in Designated Satellite Accumulation Area C->D  Transfer to Storage E Ensure Container is Tightly Closed D->E  Secure F Maintain Secondary Containment E->F  Contain G Arrange for Pickup by Licensed Waste Disposal Service F->G  Schedule Pickup H Complete Hazardous Waste Manifest G->H  Documentation I Transport to a Licensed Chemical Destruction Plant H->I  Final Transport

Caption: Workflow for the disposal of this compound.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • As a halogenated organic compound, this compound must be segregated from non-halogenated solvent waste.[5] This is crucial as the disposal costs for halogenated waste are typically higher, and mixing waste streams can lead to unnecessary expenses and complex disposal procedures.[5]

    • Never dispose of this chemical down the drain.[5][6]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container.[6][7] Avoid using metal containers for acidic or basic solutions of the compound.[7]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Interim Storage in the Laboratory:

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct supervision of laboratory personnel.[7]

    • Ensure the container is kept tightly closed except when adding waste.[5]

    • The storage area should have adequate ventilation and secondary containment to prevent the release of vapors and contain any potential spills.[7][8]

  • Final Disposal Procedure:

    • The ultimate disposal method for this compound is through a licensed chemical destruction plant, likely involving controlled incineration with flue gas scrubbing.[3][4]

    • Engage a certified hazardous waste disposal company for the collection, transport, and disposal of the waste.[9]

    • Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately.[9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

dot

SpillResponse A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE B->C D Contain the Spill (Use absorbent material) C->D E Collect Contaminated Material into a Labeled Waste Container D->E F Decontaminate the Area E->F G Dispose of Contaminated Materials as Hazardous Waste F->G H Report the Incident G->H

Caption: Step-by-step spill response protocol.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including:

    • Eye Protection: Tightly fitting safety goggles.[4]

    • Hand Protection: Chemical-resistant gloves.[10]

    • Body Protection: A lab coat or impervious clothing.[4]

    • Respiratory Protection: If significant vapors are present, use a respirator.[4]

  • Containment and Cleanup:

    • For liquid spills, use an inert absorbent material such as sand, diatomite, or a universal binder to contain the spill.[11]

    • Avoid generating dust if the material is solid.[4]

  • Collection and Disposal:

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[4]

    • Place all contaminated materials into a designated, labeled hazardous waste container.[11]

    • Promptly dispose of the collected waste in accordance with the procedures outlined above.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Regulatory Compliance

Disposal of this chemical falls under the regulations of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA). Laboratories in academic institutions may be subject to the alternative requirements outlined in 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in these settings.[12] Key aspects of these regulations include requirements for waste determination by trained professionals and timely removal of hazardous waste from laboratories.[12]

By adhering to the procedures in this guide, you are not only ensuring the safety of yourself and your colleagues but also maintaining compliance with federal and local regulations.

References

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 1-Chloro-2-propanol. Retrieved from a search for 1-(4-Chloro-2-fluorophenyl)
  • Sigma-Aldrich. (2010). Safety Data Sheet: 1-Chloro-2-methylpropane.
  • Echemi. (n.d.). 2-(4-chloro-2-fluorophenyl)-5-methyl-1... SDS, 111992-04-2 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one. PubChem Compound Database.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Echemi. (n.d.). 2-Chloro-1-[4-(2-methylpropyl)phenyl]-1-propanone Safety Data Sheets.
  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
  • BenchChem. (2023). Safety and handling of fluorinated organic compounds.
  • Health and Safety Executive. (n.d.). Safe handling of chlorine from drums and cylinders.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Montana Tech. (n.d.). Chemical Hygiene Plan.
  • Fisher Scientific. (2023). Safety Data Sheet: 4-Chloro-4`-fluorobutyrophenone.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Airgas. (2021). Handling tips for hazardous gases: Keep your facility safe and compliant.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol. Retrieved from a search for 1-(4-Chloro-2-fluorophenyl)
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Purdue University Department of Chemistry. (n.d.). Fluorine Safety.
  • University of Oslo Department of Chemistry. (2023). Chemical and Hazardous Waste Guide.
  • MilliporeSigma. (2023). Safety Data Sheet: 1-Chloro-2-methylpropane.

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Retrosynthesis Analysis

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1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.